This compound represents a significant milestone in the evolution of HMG-CoA reductase inhibitors as a fully synthetic, enantiomerically pure pyridine derivative with exceptional pharmacological potency. Developed as the sixth statin to enter the market, this compound demonstrated cholesterol-lowering efficacy at doses approximately 100-fold lower than earlier statins like lovastatin, achieving effective cholesterol synthesis inhibition at concentrations of 0.01-0.8 mg/day compared to milligram doses required for other agents in its class [1]. This exceptional potency stems from its optimized molecular structure and high affinity for the HMG-CoA reductase enzyme, combined with favorable pharmacokinetic properties including rapid absorption (peak plasma concentrations reached in 2-3 hours), nearly complete oral bioavailability (60%), and a moderate elimination half-life of 2-3 hours [2] [3].
The structural optimization of this compound as a pyridine derivative contributed to its distinctive pharmacological profile, including hepatic selectivity that targeted cholesterol synthesis specifically in hepatocytes while potentially minimizing systemic effects [1]. Unlike earlier naturally-derived statins, this compound's synthetic nature provided more consistent pharmaceutical properties and predictable metabolic pathways primarily mediated by cytochrome P450 enzymes CYP2C8 and CYP3A4 [2]. This unique combination of properties made this compound a valuable tool for understanding statin pharmacology despite its subsequent market withdrawal due to safety concerns when combined with specific medications [4] [3].
Table: Comparative Pharmacokinetic Properties of this compound
| Parameter | Value | Significance |
|---|---|---|
| Bioavailability | 60% | High for a statin due to synthetic nature |
| Time to Peak Concentration | 2-3 hours | Rapid absorption |
| Elimination Half-life | 2-3 hours | Monoexponential decay |
| Protein Binding | >99% | Highly bound to plasma proteins |
| Volume of Distribution | 0.3 L/kg | Moderate tissue penetration |
| Primary Metabolic Pathways | CYP2C8 and CYP3A4 | Dual pathway reduces interaction risk |
| Dose Range | 0.01-0.8 mg/day | 100-fold lower than other statins |
The primary mechanism of this compound centers on its competitive inhibition of HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway of cholesterol biosynthesis. This compound exerts its effect by mimicking the substrate structure of HMG-CoA, binding reversibly to the active site of the enzyme with an affinity approximately 10,000 times greater than the natural substrate [5]. This potent binding induces conformational changes in the enzyme structure that effectively halt the conversion of HMG-CoA to mevalonate, the crucial committed step in cholesterol synthesis [1]. The structural specificity of this compound's pyridine derivative configuration contributes to its exceptional binding affinity, making it the most potent statin in its class at the time of development [3].
The biochemical consequences of HMG-CoA reductase inhibition involve a cascade of compensatory responses within hepatocytes. The reduction in intracellular cholesterol synthesis activates proteases that cleave membrane-bound sterol regulatory element-binding proteins (SREBPs), which subsequently migrate to the nucleus and bind to sterol response elements [5]. This binding event upregulates transcription of LDL receptor genes, resulting in increased expression of LDL receptors on hepatocyte membranes. The enhanced receptor population facilitates accelerated clearance of LDL and VLDL particles from circulation through receptor-mediated endocytosis, ultimately leading to reduced plasma concentrations of atherogenic lipoproteins [5] [1]. This dual mechanism—reducing internal cholesterol production while enhancing removal of circulating LDL—forms the cornerstone of this compound's lipid-lowering efficacy.
Beyond its primary lipid-lowering activity, this compound demonstrates significant pleiotropic effects that contribute to its cardiovascular protective properties. These additional mechanisms primarily result from inhibition of isoprenoid intermediate synthesis in the cholesterol biosynthesis pathway, particularly the reduced availability of farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP) [5] [6]. These isoprenoids serve as essential lipid attachments for the post-translational modification of various signaling proteins, including small GTPases such as Rho, Rac, and Ras, which regulate diverse cellular processes including inflammation, proliferation, and oxidative stress [6].
Table: Quantitative Parameters of this compound's Pleiotropic Effects
| Effect | Experimental System | Potency (IC50/Effective Concentration) | Molecular Target |
|---|---|---|---|
| PAI-1 Inhibition | Human endothelial cell line (EA.hy 926) | 4-6 μM | MAPK phosphorylation |
| PAI-1 Promoter Suppression | Transfected EA.hy 926 cells | Significant reduction at low μM range | PAI-1 promoter activity |
| Smooth Muscle Cell Migration Inhibition | In vitro models | 100-150x more potent than lovastatin | Unknown signaling pathways |
| Cholesterol Ester Accumulation | Rabbit arterial tissue | Marked reduction at nanomolar concentrations | Arterial wall lipid deposition |
The evaluation of this compound's effects on key signaling pathways focuses particularly on MAPK phosphorylation states, which serve as crucial signaling intermediates in inflammatory and proliferative responses. Following treatment with this compound across a dose-response range (typically 1-20 μM) for varying time points (15 minutes to 24 hours), cells are lysed using RIPA buffer containing protease and phosphatase inhibitors [6]. Protein concentrations are determined using the bicinchoninic acid (BCA) assay, with equal amounts of protein (20-40 μg) separated by SDS-polyacrylamide gel electrophoresis and transferred to nitrocellulose or PVDF membranes.
The immunoblotting procedure involves blocking membranes with 5% non-fat dry milk in Tris-buffered saline with Tween-20 (TBST), followed by incubation with primary antibodies against phosphorylated forms of MAPK family members (ERK1/2, JNK, p38) and corresponding total proteins to determine phosphorylation ratios [6]. After incubation with horseradish peroxidase-conjugated secondary antibodies, protein bands are visualized using enhanced chemiluminescence detection systems. Densitometric analysis of band intensities is performed using image analysis software, with statistical analysis of at least three independent experiments. To establish the specific role of isoprenylation pathways in observed effects, rescue experiments are conducted by coincubating this compound-treated cells with mevalonate (100-200 μM), farnesyl pyrophosphate (10 μM), or geranylgeranyl pyrophosphate (10 μM) to determine which pathway reverses the statin's effects [6].
This compound demonstrates favorable pharmacokinetics characterized by rapid and complete absorption from the gastrointestinal tract, with peak plasma concentrations (Cmax) achieved within 2-3 hours postadministration [2]. The linear pharmacokinetics observed across the dose range of 0.05 to 0.8 mg demonstrate proportional increases in both Cmax and area under the curve (AUC), with no accumulation observed upon repeated administration [2]. The mean absolute bioavailability of approximately 60% reflects modest first-pass metabolism, while the elimination half-life of 2-3 hours supports once-daily dosing. This compound exhibits high plasma protein binding (>99%), with a volume of distribution at steady state of approximately 0.3 L/kg, indicating moderate tissue penetration despite high hepatic targeting [2].
A distinctive feature of this compound's metabolic profile is its dual pathway of biotransformation mediated by two cytochrome P450 isoforms: CYP2C8 and CYP3A4 [2] [4]. The primary metabolic reactions involve demethylation of the benzylic methyl ether moiety (catalyzed by both CYP2C8 and CYP3A4) to form metabolite M-1, and stereoselective hydroxylation of one methyl group of the 6-isopropyl substituent (predominantly catalyzed by CYP2C8) to form metabolite M-23 [2]. Importantly, all metabolites retain pharmacological activity similar to the parent drug, contributing to the overall therapeutic effect. The excretion pattern shows approximately 70% of the administered dose eliminated as metabolites in feces, with 30% recovered in urine, and no unchanged drug detected in excreta [2].
The market withdrawal of this compound in 2001 resulted from a significantly increased incidence of rhabdomyolysis, particularly when coadministered with gemfibrozil [4]. The mechanistic basis for this dangerous interaction involves complex inhibition of both metabolic and transporter pathways. Gemfibrozil, and particularly its glucuronide metabolite, act as potent inhibitors of CYP2C8-mediated metabolism while also moderately inhibiting the hepatic uptake transporter OATP1B1 [4]. This dual inhibition dramatically increases systemic exposure to this compound, with reported AUC increases of 2.5 to 5.0-fold, leading to elevated muscle concentrations and subsequent rhabdomyolysis risk [4].
Similar interaction patterns were observed with cyclosporine A, which markedly inhibits OATP1B1-mediated hepatic uptake with additional minor inhibition of CYP3A4 [4]. The clinical consequences of these interactions highlighted the importance of considering both enzyme and transporter-mediated interactions in drug therapy. Interestingly, this compound's dual metabolic pathway was initially considered advantageous for reducing interaction potential, as inhibition of one pathway could be compensated by the other [2]. However, the specific interaction with gemfibrozil involving simultaneous inhibition of both CYP2C8 and OATP1B1 proved particularly dangerous, leading to the product's withdrawal despite its otherwise favorable efficacy and safety profile [4] [3].
The complex relationships between this compound's molecular targets and pharmacological effects can be visualized through pathway diagrams that illustrate both the primary cholesterol synthesis inhibition and the pleiotropic effects mediated through isoprenoid pathway modulation. The following Graphviz DOT language scripts generate these visualizations to enhance understanding of the mechanistic relationships.
Cholesterol Synthesis Inhibition Pathway: This diagram illustrates this compound's competitive inhibition of HMG-CoA reductase (HMGCR), the rate-limiting enzyme in cholesterol biosynthesis, and subsequent upregulation of LDL receptor activity.
Cerivastatin sodium is a synthetic pyridine derivative and a potent, enantiomerically pure HMG-CoA reductase inhibitor that was previously used for cholesterol management. As the most potent statin ever developed, this compound demonstrated exceptional inhibitory activity against HMG-CoA reductase with an inhibitory constant (Ki) of 1.3 × 10⁻⁹ M, making it over 100 times more potent than lovastatin. This remarkable potency allowed for ultra-low dose therapy in the microgram range (0.05-0.8 mg), significantly lower than other statins on the market. This compound's chemical structure consists of a fluorophenyl group linked to a pyridine ring with two isopropyl groups, one methoxy group, and a dihydroxyheptanoic acid side chain that serves as the functional component binding to HMG-CoA reductase. The drug was administered as the sodium salt, with a molecular weight of 481.5 g/mol, and was characterized by its solubility in water, methanol, and ethanol. Despite its potent cholesterol-lowering effects, this compound was voluntarily withdrawn from worldwide markets in 2001 due to an unacceptable risk of fatal rhabdomyolysis, with reporting rates 16-80 times higher than other statins. [1] [2] [3]
The developmental history of this compound provides important insights into the critical balance between drug efficacy and safety. Marketed by Bayer A.G. in the late 1990s under brand names Baycol and Lipobay, this compound competed with Pfizer's atorvastatin (Lipitor) during a period of intense statin development. Post-marketing surveillance ultimately revealed 52 deaths primarily from rhabdomyolysis and resultant kidney failure, with risks significantly heightened by concomitant use with fibrates, particularly gemfibrozil. Investigation into these serious adverse events highlighted the importance of understanding pharmacokinetic properties, metabolic pathways, and potential drug interactions even for highly effective therapeutic agents. The this compound story remains a cautionary tale in pharmaceutical development and underscores the necessity of comprehensive pharmacokinetic evaluation throughout the drug development process. [1] [2]
This compound demonstrates favorable absorption properties when administered orally, with rapid and nearly complete gastrointestinal absorption. The drug reaches peak plasma concentrations (Tₘₐₓ) within 2-3 hours post-administration, followed by a monoexponential decay pattern. The absolute oral bioavailability of this compound is approximately 60%, attributable to presystemic first-pass metabolism. This compound exhibits linear pharmacokinetics across its therapeutic dose range (0.05-0.8 mg), with maximum plasma concentration (Cₘₐₓ) and area under the concentration-time curve (AUC) values increasing proportionally with dose. Notably, this compound pharmacokinetics are not influenced by concomitant food administration nor by the time of day at which the dose is given, providing dosing flexibility for patients. Additionally, no clinically significant differences in absorption have been observed based on age, gender, or ethnicity, and no accumulation occurs with repeated administration. [4] [5] [6]
Table 1: Absorption Parameters of this compound
| Parameter | Value | Comments |
|---|---|---|
| Bioavailability | 60% (mean) | Reduced due to first-pass metabolism [4] [6] |
| Tₘₐₓ | 2-3 hours | Consistent across doses [4] |
| Linearity | Proportional (0.05-0.8 mg) | Cₘₐₓ and AUC dose-proportional [4] |
| Food Effect | None | No clinically significant impact [4] [5] |
| Time-of-Day Effect | None | Can be administered morning or evening [4] [5] |
| Accumulation | None on repeated administration | [4] |
Following absorption, this compound demonstrates a moderate tissue distribution pattern with a steady-state volume of distribution of approximately 0.3 L/kg. Despite this relatively limited distribution volume, preclinical studies have confirmed the drug's high affinity for liver tissue, which represents its primary site of therapeutic action. This compound is highly protein-bound (>99%), primarily to albumin, which significantly influences its distribution characteristics and potential for drug interactions. The extensive protein binding limits the amount of free drug available for pharmacological activity or tissue penetration but contributes to the selective hepatic targeting that characterizes statin medications. The combination of high protein binding and moderate volume of distribution suggests that this compound distributes preferentially to well-perfused organs, particularly the liver, rather than extensively penetrating peripheral tissues. This distribution profile supports its therapeutic action while potentially limiting exposure to sites associated with adverse effects, such as skeletal muscle. [4] [5] [3]
Table 2: Distribution Parameters of this compound
| Parameter | Value | Comments |
|---|---|---|
| Volume of Distribution (Vss) | 0.3 L/kg | Indicates moderate tissue penetration [4] [5] |
| Plasma Protein Binding | >99% | Primarily to albumin [4] [3] |
| Tissue Affinity | High for liver | Target site of action [4] [5] |
| Plasma Clearance | 12-13 L/h | Classified as low-clearance drug [5] [3] |
This compound undergoes hepatic metabolism through two primary oxidative biotransformation routes mediated by cytochrome P450 enzymes. The first pathway involves demethylation of the benzylic methyl ether moiety, producing metabolite M-1, while the second pathway entails stereoselective hydroxylation of one methyl group in the 6-isopropyl substituent, yielding metabolite M-23. A third, minor metabolite M-24 results from the combination of both primary biotransformation reactions but is generally not detectable in plasma. The relative contributions of the primary metabolic pathways are approximately 60% mediated by CYP2C8 and 40% by CYP3A4, with CYP2C8 uniquely capable of catalyzing both the hydroxylation reaction (solely) and participating in demethylation (alongside CYP3A4). This dual metabolic pathway initially suggested a reduced potential for clinically significant drug-drug interactions, as inhibition of one pathway could theoretically be compensated by the alternative route. All three metabolites retain pharmacological activity against HMG-CoA reductase with potencies similar to the parent drug, contributing to this compound's overall therapeutic effect. [4] [7] [1]
The following diagram illustrates the primary metabolic pathways of this compound:
Figure 1: Primary metabolic pathways of this compound showing CYP450 enzyme involvement and elimination routes
The major metabolites of this compound maintain significant HMG-CoA reductase inhibitory activity, contributing to the drug's overall therapeutic effect. Following a 0.8 mg dose of this compound, the mean steady state Cₘₐₓ values were 12.7 μg/L for the parent drug, compared to 0.55 μg/L for M-1 and 1.4 μg/L for M-23, indicating that despite their similar in vitro potency, the cholesterol-lowering effect is primarily attributable to the parent compound due to its higher systemic exposure. All metabolites undergo extensive lactonization under physiological conditions, converting to their respective lactone forms (M-22 from M-1 and M-31 from M-23), though this process is considered a minor clearance pathway due to a 10-fold lower rate of glucuronidation compared to CYP-mediated oxidation of the free acid form. The pharmacological contribution of these metabolites is substantiated by their similar inhibitory constants to the parent drug, creating a complex pharmacokinetic-pharmacodynamic relationship that enhanced this compound's efficacy but may have also contributed to its unique safety profile. [7] [1] [8]
Table 3: this compound Metabolites and Characteristics
| Metabolite | Formation Pathway | Primary Enzyme(s) | Activity | Relative Abundance |
|---|---|---|---|---|
| M-1 | Demethylation of benzylic methyl ether | CYP2C8, CYP3A4 | Active (similar potency) | Minor metabolite (Cₘₐₓ 0.55 μg/L after 0.8 mg dose) [1] |
| M-23 | Hydroxylation of 6-isopropyl methyl group | CYP2C8 | Active (similar potency) | Major metabolite (Cₘₐₓ 1.4 μg/L after 0.8 mg dose) [1] |
| M-24 | Combination of both pathways | Sequential metabolism | Active (similar potency) | Not detectable in plasma [4] |
This compound is primarily eliminated through hepatic metabolism followed by biliary and renal excretion of its metabolites. The elimination profile shows that approximately 70% of the administered dose is excreted as metabolites in the feces, while about 30% is eliminated in urine. Notably, no unchanged parent drug is excreted in either urine or feces, confirming that this compound undergoes complete metabolism before elimination. The drug demonstrates a relatively short elimination half-life of 2-3 hours, which contributes to its lack of accumulation during repeated administration. Plasma clearance rates range between 12-13 L/h, classifying this compound as a low-clearance drug. The short half-life and complete metabolic clearance contribute to the drug's predictable pharmacokinetic profile and support once-daily dosing, as accumulation does not occur with repeated administration. The balanced renal and fecal elimination pathways provide redundant clearance mechanisms that normally prevent drug accumulation, though genetic polymorphisms or drug interactions can disrupt this balance. [4] [5] [3]
The investigation of this compound metabolism typically employs human liver microsomes as the primary experimental system. These studies utilize specific incubation conditions including potassium phosphate buffer (100 mM, pH 7.4), NADPH-generating systems to support cytochrome P450 activity, and controlled temperature (37°C) with specific time points (typically up to 60 minutes). The analytical methodology for quantifying this compound and its metabolites primarily relies on high-performance liquid chromatography (HPLC) with advanced detection systems. Specifically, validated HPLC assays employing post-column photochemical derivatization with ultraviolet light followed by fluorescence detection provide the sensitivity and specificity required for quantifying the low plasma concentrations encountered with microgram dosing. The limit of quantification (LOQ) for these assays is typically 0.1 μg/L, with mean accuracy < ±10% and precision of approximately 5%, ensuring reliable detection of parent drug and metabolites at therapeutic concentrations. [7] [5] [8]
For recombinant enzyme studies, CYP2C8 variants are heterologously expressed in E. coli systems and reconstituted with cytochrome P450 reductase and cytochrome b5 in a 1:2:1 ratio with 100 μM dilauryl-sn-glycero-3-phosphocholine (DLPC) micelles. This system allows for the specific evaluation of individual CYP2C8 variants on this compound metabolic clearance. The functional activity of expressed enzymes is validated through carbon monoxide difference spectra, gel electrophoresis, pyridine hemochromogen analysis, and Lowry protein determination assays to ensure appropriate quality and quantity of CYP enzymes before metabolism studies. These controlled expression systems have been crucial in identifying the functional consequences of CYP2C8 genetic polymorphisms on this compound metabolism and their potential contribution to the drug's toxicity profile. [7]
Clinical investigations of this compound pharmacokinetics typically employ non-compartmental analysis methods to determine fundamental parameters. Study designs generally include single- and multiple-dose escalation trials in healthy subjects, with blood sampling schedules designed to fully characterize the concentration-time profile. Standard protocols include sample collection before dose administration and at 0.25, 0.5, 0.75, 1, 1.5, 2, 2.5, 3, 4, 5, 6, 8, 10, 12, 14, 16, and 24 hours post-dose to adequately capture absorption, distribution, and elimination phases. The maximum plasma concentrations (Cₘₐₓ) and times to peak (Tₘₐₓ) are determined directly from observed plasma concentration data, while terminal half-lives (T₁/₂) are calculated by linear regression analysis of terminal log-transformed concentration data points. Area under the curve (AUC) values are determined using the log-linear trapezoidal rule and extrapolated to infinity for single-dose studies. These standardized methodologies allow for consistent comparison across studies and populations, providing a comprehensive understanding of this compound's clinical pharmacokinetics. [5]
Genetic polymorphisms in CYP2C8 metabolism represent a significant factor in understanding this compound's variable safety profile. Research has identified that specific CYP2C8 variants, including CYP2C83 and CYP2C84, demonstrate substantially increased metabolic clearance of this compound - up to 6-fold higher for recombinant variants and 2 to 14-fold higher in human liver microsomes from carriers of these alleles compared to wild-type. Conversely, loss-of-function variants such as the frameshift mutation CYP2C85 (475delA) result in complete absence of enzyme activity, leading to markedly elevated this compound blood concentrations and dramatically increased rhabdomyolysis risk. This variant was specifically identified in a Japanese patient who developed acute rhabdomyolysis after 22 days of this compound therapy. The ethnic distribution of these variants is noteworthy, with CYP2C83 detected primarily in Caucasians and African-Americans (at low frequency), while CYP2C8*4 is found exclusively in Caucasians. These pharmacogenetic factors partially explain the individual susceptibility to this compound-induced myotoxicity and highlight the importance of considering genetic variation in drug metabolism. [7] [9]
This compound's withdrawal from the market was primarily triggered by dangerous interactions with specific medications, particularly gemfibrozil. This fibrate medication not only inhibits CYP2C8-mediated metabolism of this compound but also undergoes glucuronidation to form gemfibrozil glucuronide, which acts as an effective mechanism-based inhibitor of CYP2C8. This dual inhibitory effect results in significantly elevated plasma concentrations of this compound, dramatically increasing the risk of severe myotoxicity and fatal rhabdomyolysis. Of the 31 U.S. deaths reported from this compound-related rhabdomyolysis, 12 involved concomitant gemfibrozil use. Additional interactions were observed with other statins, particularly lovastatin, contributing to 7 of the 31 fatal cases. The reporting rate of fatal rhabdomyolysis with this compound monotherapy was 1.9 per million prescriptions, representing a 10-50 times higher incidence than with other statins. Interestingly, despite its metabolic pathways, this compound demonstrated minimal interaction with other CYP3A4 inhibitors like itraconazole, which produced only modest increases in this compound concentrations, supporting the concept that the dual metabolic pathway provided some protection against interactions involving CYP3A4 inhibition alone. [7] [1] [2]
The risk of rhabdomyolysis is closely tied to DDIs that increase exposure to cerivastatin. The following table compiles key pharmacokinetic data from clinical and modeling studies.
| Perpetrator Drug | Inhibited Pathway(s) | Effect on this compound AUC (Parent Drug) | Effect on this compound Lactone (Cer-L) AUC | Clinical / Modeling Context |
|---|---|---|---|---|
| Gemfibrozil | CYP2C8, UGT, OATP1B1 [1] | Increase of 459% to 559% (∼5- to 6-fold) [1] [2] | AUCR of 4.2 [3] | Clinical observation and PBPK modeling [1] [3] |
| Itraconazole | CYP3A4 [3] | AUCR of ∼1.1 (minor increase) [3] | AUCR of 2.1 [3] | Clinical study and modeling simulation [3] |
| Gemfibrozil + Itraconazole | CYP2C8 & CYP3A4 (Dual Inhibition) | Not quantitatively stated, but significantly higher than single inhibition | AUCR of ∼70 [3] | Simulation using a Metabolite-Linked Model [3] |
| Clopidogrel | CYP2C8 (via its glucuronide metabolite) [2] | Strongly associated with rhabdomyolysis (OR: 29.6); inhibits metabolism in vitro [2] | Information not available | Case-control study and in vitro verification [2] |
Genetic polymorphisms in CYP2C8 can significantly alter this compound metabolism, presenting a non-DDI risk factor for toxicity [4].
V47fsL494) results in a defective, heme-free protein, leading to a complete loss of enzyme activity. A case study identified a patient homozygous for a similar frameshift variant (475delA) who developed rhabdomyolysis, confirming the clinical impact of such mutations [5].CYP2C8*3 and CYP2C8*4 alleles have been associated with a 2- to 14-fold increase in the intrinsic clearance of this compound in human liver microsomes, demonstrating a gain-of-function phenotype [4]. This could paradoxically alter pharmacokinetics and influence susceptibility to adverse effects.For researchers investigating these pathways, here are key methodological details from the cited literature.
The diagram below outlines the key metabolic fates of this compound and the primary sites of inhibition.
The this compound metabolic pathway is complex, and its inhibition leads to dangerous accumulation. The most critical finding from recent research is the extreme accumulation of the This compound lactone (Cer-L) metabolite—with an AUC ratio of about 70—under dual CYP2C8 and CYP3A4 inhibition [3]. This highlights the necessity of considering metabolite kinetics in safety assessments.
Cerivastatin (brand names Baycol, Lipobay) is a synthetic, enantiomerically pure pyridine derivative that was developed as a potent HMG-CoA reductase inhibitor for the treatment of hypercholesterolemia. Although withdrawn from the market in 2001 due to safety concerns regarding rhabdomyolysis, this compound remains scientifically significant due to its unique metabolic profile and the biological activity of its metabolites. This whitepaper provides a comprehensive technical overview of this compound's primary metabolites, M-1 and M-23, with emphasis on their biological activities, metabolic pathways, and analytical methodologies.
The oxidative biotransformation of this compound produces two primary metabolites through distinct pathways: M-1 (demethylation of the benzylic methyl ether moiety) and M-23 (hydroxylation of one methyl group of the 6-isopropyl substituent). Both metabolites retain significant pharmacological activity comparable to the parent drug, contributing substantially to this compound's overall lipid-lowering efficacy. Understanding these metabolites provides valuable insights for researchers studying statin pharmacology, metabolic pathways, and structure-activity relationships that inform modern drug development programs.
This compound undergoes hepatic metabolism primarily via cytochrome P450 enzymes, resulting in two major oxidative metabolites with distinct structural characteristics:
Table 1: Structural Characteristics of this compound and Its Major Metabolites
| Compound | Structural Modification | Molecular Weight | Enzyme(s) Responsible | Metabolite Type |
|---|---|---|---|---|
| This compound | Parent compound | 459.55 g/mol | N/A | Parent drug |
| M-1 | Demethylation of benzylic methyl ether | 445.52 g/mol | CYP2C8, CYP3A4 | Oxidative |
| M-23 | Hydroxylation of 6-isopropyl methyl group | 475.55 g/mol | CYP2C8 | Oxidative |
| M-24 | Combined hydroxylation and demethylation | 491.54 g/mol | Sequential CYP metabolism | Secondary |
The structural integrity of the dihydroxyheptanoic acid side chain, which is essential for HMG-CoA reductase binding, remains intact in both M-1 and M-23 metabolites. This preservation of the pharmacophoric moiety explains their retained biological activity. The metabolites differ from the parent compound primarily in their pyridine ring substitutions, which influence their partition coefficients and protein binding characteristics without substantially altering receptor affinity.
Both M-1 and M-23 metabolites demonstrate significant pharmacological activity as HMG-CoA reductase inhibitors, contributing to this compound's overall efficacy profile.
In vitro studies demonstrate that both M-1 and M-23 metabolites possess inhibitory activity against HMG-CoA reductase with similar potency to the parent this compound compound. The demethylated metabolite (M-1) and hydroxylated metabolite (M-23) are both active inhibitors of hydroxymethylglutaryl-coenzyme A reductase with comparable potency to the parent drug [1]. When administered as a 0.8 mg dose of this compound, the mean steady state Cmax values were 12.7 μg/L for this compound, 0.55 μg/L for M-1, and 1.4 μg/L for M-23 [2]. These metabolites contribute approximately 20-25% of the total activity of each dose of this compound [3].
Table 2: Pharmacokinetic Parameters of this compound and Its Major Metabolites
| Parameter | This compound | M-1 | M-23 |
|---|---|---|---|
| Cmax after 0.8 mg dose (μg/L) | 12.7 | 0.55 | 1.4 |
| Elimination Half-life (hours) | 2-3 | Similar to parent | Similar to parent |
| Protein Binding (%) | >99 | >99 | >99 |
| Contribution to Total Activity | Primary (~75-80%) | Minor | Minor |
| Metabolic Pathway | Parent compound | CYP2C8/CYP3A4 | CYP2C8 |
Preclinical studies have demonstrated that this compound and its metabolites exhibit effects on various cell types beyond hepatocytes. This compound has shown vascular effects of interest in preclinical studies, most notably attenuation of proliferation of vascular smooth muscle cells, fibroblasts, endothelial cells and myoblasts [3]. In one study, this compound was shown to possess greater potency in terms of drug concentrations required to inhibit cell proliferation than all other commercially available HMG-CoA reductase inhibitors [3].
The inhibitory constant (Ki) of this compound was determined to be 1.3 × 10⁻⁹ M, which is over 100 times lower than the inhibitory constant of lovastatin (150 × 10⁻⁹ M) [2]. This high potency is reflected in the activity of its metabolites, though their exact Ki values have not been reported in the literature. The pharmacological results from this compound show that it is the most active HMG-CoA reductase inhibitor among reported statins [2].
Human liver microsomes (HLMs) provide a robust system for studying this compound metabolism and metabolite formation [4].
Heterologous expression systems allow for determination of enzyme-specific metabolite formation [5].
This compound metabolism involves multiple enzymatic pathways with CYP2C8 playing a predominant role in the formation of the biologically active metabolites.
Figure 1: Comprehensive Metabolic Pathways of this compound Showing Formation of M-1 and M-23 Metabolites
The dual metabolic pathway of this compound provides redundancy in its elimination, potentially reducing susceptibility to drug-drug interactions. However, clinical experience demonstrated that this theoretical advantage was insufficient to prevent serious interactions, particularly with gemfibrozil. The lactone metabolite formation represents a minor pathway but has gained attention due to its potential role in this compound-associated toxicity [6] [7].
CYP2C8 genetic variants significantly influence this compound metabolic clearance. Research has identified several functionally important polymorphisms:
Table 3: CYP2C8 Genetic Variants and Impact on this compound Metabolism
| Variant | Amino Acid Change | Population Frequency | Effect on this compound Metabolism |
|---|---|---|---|
| CYP2C8*1 | Wild-type | Global major allele | Normal metabolic activity |
| CYP2C8*2 | I269F | African-specific | Reduced activity |
| CYP2C8*3 | R139K, K399R | Caucasian (10-15%) | 2-6 fold increased clearance [5] |
| CYP2C8*4 | I264M | Caucasian (5-8%) | 2-14 fold increased clearance [5] |
| 475delA | Frameshift | Rare | Complete loss of function [8] |
Functional studies with recombinant CYP2C8 variants demonstrated that CYP2C8.3 and CYP2C8.4 displayed an increase in this compound metabolic clearance up to six-fold compared to the wild type enzyme [5]. Similarly, microsomes from human livers carrying the CYP2C83 and CYP2C84 alleles exhibited a 2 to 14-fold increase in normalized this compound intrinsic clearance, compared to microsomes from livers carrying only the wild type allele [5]. These genetic variations in metabolic capacity may contribute to individual susceptibility to this compound effects, both therapeutic and adverse.
Liquid-liquid extraction and protein precipitation are commonly employed for this compound and metabolite isolation from biological matrices:
High-performance liquid chromatography coupled with tandem mass spectrometry provides the necessary sensitivity and specificity for metabolite quantification:
The biological activity of M-1 and M-23 metabolites contributes substantially to this compound's overall pharmacological profile. Based on steady-state concentration data and potency comparisons, these metabolites collectively contribute approximately 20-25% of the total HMG-CoA reductase inhibitory activity following this compound administration [3]. This metabolite contribution is particularly important during multiple dosing regimens, where metabolites accumulate to pharmacologically relevant concentrations.
The cholesterol-lowering effect of this compound is mostly due to the parent compound itself, but the metabolites provide additional inhibitory activity that may help maintain efficacy between dosing intervals [2]. This is particularly relevant given this compound's relatively short elimination half-life of 2-3 hours.
The withdrawal of this compound from the market in 2001 was primarily due to reports of fatal rhabdomyolysis, with 52 deaths reported in patients using this compound [2]. The risks were higher in patients using fibrates (mainly gemfibrozil) and in patients using the highest (0.8 mg/day) dose of this compound [2]. The frequency of deadly cases of rhabdomyolysis with this compound was 16 to 80 times higher than with other statins [2].
Drug-drug interactions significantly impact this compound and metabolite exposure. Gemfibrozil, a strong CYP2C8 inhibitor, increases this compound exposure approximately 5-fold [6] [7]. This interaction is particularly dangerous as it may also increase levels of the lactone metabolite, which has been implicated in this compound-associated muscle toxicity [6] [7]. In vitro investigations show no evidence for either this compound or its metabolites having any inducing or inhibitory activity on CYP enzymes, suggesting the interaction risk is primarily unidirectional [1].
Genetic polymorphisms in CYP2C8 significantly influence this compound metabolism and susceptibility to adverse effects. A frameshift variant of CYP2C8 (475delA) was identified in a patient who suffered from rhabdomyolysis after administration of this compound [8]. The patient was homozygous for the 475delA variant that leads to frameshift and premature termination, resulting in a complete lack of CYP2C8 enzyme activity [8]. This case provides direct evidence that genetic variation in CYP2C8 can predispose patients to this compound toxicity.
The biological activity of this compound metabolites M-1 and M-23 represents an important aspect of this potent statin's pharmacological profile. Both metabolites retain significant HMG-CoA reductase inhibitory activity comparable to the parent drug, contributing approximately 20-25% of the total pharmacological activity after this compound administration. The metabolic pathways involving CYP2C8 and CYP3A4 show interesting genetic polymorphisms that significantly impact this compound clearance, with some variants associated with increased metabolic capacity and others with complete loss of function.
From a drug development perspective, this compound's metabolites illustrate the importance of comprehensive metabolite characterization during preclinical and clinical development. The structural preservation of the dihydroxyheptanoic acid side chain in both M-1 and M-23 explains their retained biological activity, providing structure-activity relationship insights for future statin development. Additionally, the clinical fate of this compound serves as a cautionary tale regarding the complex interplay between metabolic pathways, drug interactions, and genetic variability that can transform a therapeutically effective agent into one with unacceptable safety risks.
The table below summarizes the core pharmacokinetic parameters for this compound:
| Parameter | Value | Units | Comments / Reference |
|---|---|---|---|
| Volume of Distribution (Vss) | 0.3 | L/kg | Value is at steady state [1] [2]. |
| Plasma Protein Binding | 90 (reported as 99.1-99.5% in other studies) | % | 90% protein bound, with 80% bound to albumin [1]. Another source reports 99.1-99.5% binding [3]. |
| Absolute Oral Bioavailability | 60 | % | Attributable to presystemic first-pass metabolism [1] [2]. The sodium salt has a higher bioavailability of 98% [1]. |
| Plasma Half-Life (t1/2) | 2 - 3 | hours | [1] [2] |
| Clearance | 12 - 13 | L/h | [1] |
| Routes of Elimination | Feces: ~70% Urine: ~24% | | Primarily as metabolites; less than 2% is excreted unchanged [1]. |
The data presented above were generated through a series of standardized clinical and nonclinical studies.
During clinical development, pharmacokinetic data were collected from studies performed in Europe, North America, and Japan [3].
The following diagram illustrates the dual metabolic pathway of this compound and the mechanism of its clinically critical interaction with gemfibrozil, which led to its market withdrawal.
This compound's complex metabolism involves multiple enzymes and transporters. Inhibition of these pathways, particularly by gemfibrozil, leads to dangerously elevated drug levels and toxicity risk [4].
The table below summarizes key quantitative findings from pivotal animal studies, demonstrating cerivastatin's potent cholesterol-lowering effects.
Table 1: Lipid-Lowering Efficacy of this compound in Animal Models [1] [2]
| Species | Study Type & Duration | This compound Dose | Key Efficacy Findings (vs. baseline or control) | Comparative Drug (Dose for Similar Effect) |
|---|---|---|---|---|
| Rat | Acute, single dose | 0.002 mg/kg (ED(_{50})) | 50% inhibition of hepatic cholesterol synthesis [1] | Lovastatin (0.3 mg/kg) [1] |
| Dog | Acute, single dose | 0.002 mg/kg (ED(_{50})) | 50% inhibition of hepatic cholesterol synthesis [1] | Lovastatin (0.3 mg/kg) [1] |
| Dog | Subchronic | 0.03 mg/kg | ~35% reduction in serum LDL cholesterol [1] | Lovastatin (8-10 mg/kg) [1] |
| Dog | Subchronic (with cholestyramine) | 0.1 mg/kg | Marked decrease (up to 70%) in serum triglycerides [1] | Information not specified |
The table below outlines the core methodologies used in the key experiments to generate the efficacy and safety data.
Table 2: Detailed Experimental Protocols in Preclinical Studies [1] [2] [3]
| Experimental Objective | Animal Models / Cell Lines Used | Key Methodological Details | Endpoint Measurements |
|---|---|---|---|
| Inhibition of Cholesterol Synthesis | Rats, Dogs [1] | Oral administration of this compound; injection of [¹⁴C]acetate. Measurement of newly synthesized [¹⁴C]cholesterol in the liver [1]. | ED(_{50}) (dose required for 50% inhibition of synthesis) [1]. |
| Lipid Level Reduction (Subchronic) | Dogs [1] | Repeated oral dosing over days or weeks. Diets were standardized. Blood samples collected serially [1]. | Serum levels of LDL-C, total cholesterol, and triglycerides [1]. |
| General Toxicology & Safety Profile | Rats, Mice, Dogs, Minipigs, Monkeys [2] | Oral administration (gavage, capsule, or diet) at wide dose ranges (0.008–300 mg/kg/day) from single dose up to 24 months [2]. | Clinical observations, clinical pathology (e.g., serum enzymes), histopathology [2]. |
| Anti-Cancer Activity (In Vitro) | Human breast cancer cell lines (MDA-MB-231, MCF-7) [4] [3] | Cells treated with this compound (e.g., 25 ng/ml). Cell invasion through Matrigel; cell proliferation assays; gene expression profiling via cDNA microarrays [4] [3]. | % inhibition of invasion/proliferation; changes in gene expression (e.g., p21, cyclin D1); protein localization (RhoA) [4] [3]. |
Based on the gathered data, this compound's effects extend beyond cholesterol reduction to include potential anti-cancer properties. The following diagrams illustrate these mechanisms.
Diagram 1: this compound inhibits HMG-CoA reductase, blocking cholesterol synthesis and Ras/RhoA activation, reducing cell proliferation and invasion [4] [3].
Diagram 2: Integrated workflow for this compound preclinical evaluation, combining in vivo, in vitro, and pharmacokinetic studies [1] [2] [3].
While preclinical data showed this compound was a highly effective statin, it was withdrawn from the market due to safety issues.
Cerivastatin lowers lipid levels through a specific and potent mechanism of action shared by statins, ultimately leading to reduced levels of circulating atherogenic lipoproteins.
Diagram of this compound's Mechanism in Hepatocyte. This compound competitively inhibits HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis. This inhibition depletes intracellular cholesterol, triggering a compensatory increase in hepatic LDL receptors and enhanced clearance of LDL from the blood [1] [2].
Like other statins, this compound is also known to have pleiotropic effects, which are believed to contribute to its cardiovascular protective benefits. These include anti-inflammatory, antioxidant, and antiproliferative effects, as well as improvements in endothelial function and plaque stabilization [3] [4].
This compound demonstrated a strong, linear log dose-response relationship for reducing LDL-C, total cholesterol, and triglycerides over its clinical dose range. The following table summarizes its efficacy data based on a 2020 Cochrane review of 50 trials [1].
| This compound Daily Dose | LDL Cholesterol Reduction (%) | Total Cholesterol Reduction (%) | Triglyceride Reduction (%) | HDL Cholesterol Change (%) |
|---|---|---|---|---|
| 0.025 mg | 11.0 | 8.0 | 9.0 | |
| 0.1 mg | 25.9 | 19.0 | 14.2 | |
| 0.2 mg | 30.6 | 22.2 | 16.1 | |
| 0.3 mg | 34.3 | 24.8 | 17.7 | +5.0 (average across all doses) |
| 0.4 mg | 36.9 | 26.6 | 19.0 | |
| 0.8 mg | 40.8 | 28.8 | 21.4 |
This compound's potency becomes even more evident when compared to other statins. The same Cochrane review found it to be extremely potent [1]:
in reducing LDL-C.
The key clinical data on this compound's efficacy primarily come from randomized controlled trials (RCTs) and controlled before-and-after studies. The methodology below outlines the standard design of these trials as synthesized in the Cochrane review [1].
Understanding this compound's pharmacokinetic profile is crucial, as it relates directly to its high efficacy and the serious safety issues that led to its withdrawal.
| Parameter | Profile |
|---|---|
| Absorption & Bioavailability | Readily absorbed; peak plasma concentration in 2-3 hours; absolute oral bioavailability ~60% [5] [6]. |
| Metabolism | Metabolized primarily by CYP2C8, and secondarily by CYP3A4, forming active metabolites (M-1, M-23) [5] [2] [6]. |
| Elimination Half-life | Short half-life of 2-3 hours [5] [2]. |
| Excretion | ~70% fecal excretion; ~30% renal excretion (as metabolites) [5]. |
| Protein Binding | Highly bound to plasma proteins (>99%) [5] [6]. |
| Key Safety Issue | Market withdrawal in 2001 due to disproportionately high risk of fatal rhabdomyolysis, especially at 0.8 mg dose or when combined with gemfibrozil [1] [2]. |
The diagram below illustrates the metabolic pathways and key drug interaction mechanisms that contributed to this compound's toxicity.
This compound Metabolism and Key Interactions. This compound is taken up into the liver via the OATP1B1 transporter and metabolized by CYPs 2C8 and 3A4. Gemfibrozil inhibits both uptake and metabolism, leading to dangerous blood level increases [7] [6].
The risk of rhabdomyolysis was significantly amplified by drug interactions, most notably with gemfibrozil. Coadministration with gemfibrozil could increase systemic exposure to this compound by 2.5 to 5.0-fold due to dual inhibition of the OATP1B1 transporter and the CYP2C8 metabolic enzyme [7].
This compound is a potent synthetic 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase inhibitor that was withdrawn from the market due to safety concerns, particularly rhabdomyolysis when co-administered with gemfibrozil [1] [2]. Despite its market withdrawal, research interest in this compound continues due to its potential anticancer applications and superior lipid-lowering activity at doses equivalent to 1-3% of other statins [1]. For these research applications, particularly in pharmacokinetic studies and clinical trials exploring its anticancer potential, a highly sensitive and specific bioanalytical method for quantifying this compound in biological matrices is essential [1].
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for such analyses due to its superior sensitivity, specificity, and ability to handle large sample volumes within tight timeframes [1]. This protocol describes a validated LC-MS/MS method for the quantitation of this compound in human plasma with excellent sensitivity and a rapid run time of 2 minutes, making it suitable for supporting phase I and II clinical studies [1].
Plasma Sample Pretreatment:
Extraction:
Extract Processing:
| Parameter | Specification |
|---|---|
| Column | Genesis C18 (4.6 × 100 mm, 4 µm) |
| Mobile Phase | 2 mM Ammonium Acetate:Acetonitrile (20:80, v/v) |
| Flow Rate | 0.8 mL/min |
| Run Time | 2.0 minutes |
| Injection Volume | 10 µL |
| Column Temperature | Ambient |
| Parameter | This compound | Internal Standard (Atorvastatin) |
|---|---|---|
| Ionization Mode | Positive ESI | Positive ESI |
| Precursor Ion (m/z) | 460.2 | 559.2 |
| Product Ion (m/z) | 356.2 | 440.2 |
| Dwell Time | 200 ms | 200 ms |
| Declustering Potential | 46 V | 36 V |
| Focusing Potential | 240 V | 350 V |
| Collision Energy | 29 eV | 27 eV |
| Collision Cell Exit Potential | 12 V | 12 V |
The method was validated according to ICH guidelines and demonstrated the following performance characteristics [1]:
| Validation Parameter | Result |
|---|---|
| Linearity Range | 0.01-10.0 ng/mL |
| Correlation Coefficient (r²) | >0.998 |
| Lower Limit of Quantification | 0.01 ng/mL (100 fg on-column) |
| Intra-day Precision (% RSD) | 1.38-5.21% |
| Inter-day Precision (% RSD) | 3.12-5.98% |
| Accuracy (% Nominal) | 94.5-105.3% |
| Extraction Recovery | 88-92% |
| Matrix Effect | Minimal (<5%) |
| Stability (Freeze-thaw, short-term, long-term) | Within acceptable limits |
This method has been successfully applied to pharmacokinetic studies of this compound in humans [1]. Recent research has highlighted the importance of monitoring this compound metabolites, particularly this compound lactone (Cer-L), which has been implicated in statin-associated muscle toxicity [2]. When this compound is co-administered with CYP2C8 inhibitors like gemfibrozil or CYP3A4 inhibitors like itraconazole, significant increases in this compound lactone levels have been observed, with area under the curve ratios (AUCR) reaching up to 4.2 for gemfibrozil and 2.1 for itraconazole [2]. Dual inhibition of both CYP pathways can lead to dangerously elevated Cer-L levels (AUCR ~70), potentially contributing to the rhabdomyolysis risk [2].
The following diagrams illustrate the sample preparation workflow and metabolic pathway of this compound.
| Problem | Possible Cause | Solution |
|---|---|---|
| Poor peak shape | Column degradation or contamination | Flush column with strong solvents; replace if necessary |
| Low sensitivity | MS source contamination or inefficient extraction | Clean MS source; optimize extraction conditions |
| High background | Matrix effects | Improve sample cleanup; use stable isotope IS |
| Retention time shift | Mobile phase composition change | Prepare fresh mobile phase daily |
| Poor recovery | Incomplete extraction or evaporation loss | Optimize extraction solvent; control evaporation temperature |
This LC-MS/MS method provides a simple, sensitive, and rapid approach for quantifying this compound in human plasma with an LLOQ of 0.01 ng/mL and a total run time of 2.0 minutes [1]. The method is fully validated and suitable for supporting pharmacokinetic studies and clinical trials investigating this compound's potential therapeutic applications beyond cholesterol management [1]. Researchers should be particularly mindful of this compound's metabolic pathways and potential drug interactions when designing studies, especially those involving combination therapies [2].
The table below summarizes dosing protocols and lipid-lowering effects from major this compound clinical trials.
| Trial Design & Reference | Patient Population | Dosing Groups | Treatment Duration | LDL-C Reduction (%) | Key Efficacy Findings |
|---|
| Multinational, RCT, double-blind [1] | Primary hypercholesterolemia | 0.2 mg/day vs. 0.4 mg/day | 24 weeks | 0.2 mg: 31.5% 0.4 mg: 38.4% | Dose-dependent LDL-C and TC reduction; greater efficacy in women [1]. | | Multicenter, RCT, double-blind [2] | Hypercholesterolemia | 0.4 mg/day vs. Pravastatin (10, 20, 40 mg) | 8 weeks | 0.4 mg: 36% | this compound 0.4 mg superior to pravastatin 20 mg; more patients reached NCEP goals [2]. | | Systematic Review of 50 trials [3] | Mixed (with/without CVD) | 0.025 mg/day to 0.8 mg/day | 3-12 weeks | 11.0% to 40.8% | High certainty of evidence for strong linear log dose-response relationship for LDL-C, TC, and TG [3]. | | Drug Review [4] | Hypercholesterolemia | 0.4 mg to 0.8 mg | 8 weeks (pivotal trial) | 0.4 mg: 33.4% 0.8 mg: 44.0% | 84% of patients on 0.8 mg/day achieved NCEP LDL-C targets [4]. |
For researchers replicating or analyzing these studies, here are the core methodological elements.
This compound was a synthetic statin with unique pharmacological properties. A systematic review calculated its remarkable potency relative to other statins [3].
> This compound was voluntarily withdrawn from worldwide markets in 2001 due to an increased risk of fatal rhabdomyolysis, especially at higher doses (0.8 mg) and when used in combination with gemfibrozil. [3] These application notes are intended for historical and scientific reference only in a research setting.
This compound sodium is a synthetic, enantiomerically pure pyridine derivative that was previously employed as a potent 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase inhibitor for managing hypercholesterolemia. Although withdrawn from clinical markets in 2001 due to safety concerns, this compound remains pharmacologically significant as a model compound for studying statin drug interactions due to its unique metabolic characteristics. This compound demonstrates exceptional potency, with effective doses representing merely 1-3% of those required for other statins, achieving maximal plasma concentrations within 2-3 hours postadministration with an absolute oral bioavailability of approximately 60% [1] [2]. This compound exhibits linear pharmacokinetics across its therapeutic dose range (0.05-0.8 mg), with no accumulation observed during repeated administration and an elimination half-life of 2-3 hours [1].
The metabolic profile of this compound represents particular interest for drug interaction studies, as it undergoes biotransformation via two distinct cytochrome P450 isoforms: CYP2C8 and CYP3A4 [1]. This dual metabolic pathway theoretically renders this compound less vulnerable to clinically significant drug interactions compared to statins metabolized by a single CYP enzyme. The principal metabolites include M-1 (via demethylation, catalyzed by CYP3A4) and M-23 (via hydroxylation, catalyzed primarily by CYP2C8), both retaining HMG-CoA reductase inhibitory activity comparable to the parent drug [1]. Approximately 70% of the administered dose undergoes fecal excretion, with 30% eliminated renally [1]. These pharmacokinetic properties establish this compound as an instructive substrate for investigating complex drug interaction mechanisms and methodologies.
In vitro methodologies for evaluating this compound's effects on cancer cell invasiveness and proliferation provide valuable models for studying its pleiotropic properties beyond cholesterol reduction. The experimental design typically employs highly invasive breast cancer cell lines (e.g., MDA-MB-231) alongside poorly invasive counterparts (e.g., MCF-7) for comparative analysis [3]. The core protocol involves treating these cell lines with varying concentrations of this compound (typically in the nanomolar to micromolar range) and assessing outcomes through multiple complementary techniques:
To delineate the specific signaling pathways modulated by this compound, researchers employ rescue experiments with key isoprenoid intermediates:
Table 1: Key In Vitro Assays for this compound Mechanism Studies
| Assay Type | Key Parameters Measured | Experimental Readout | Significance |
|---|---|---|---|
| Matrigel Invasion | Cellular invasiveness | Number of invaded cells | Quantifies metastatic potential |
| Cell Proliferation | Growth inhibition | IC₅₀ values, p21 expression | Assesses anti-cancer effects |
| Actin Organization | Cytoskeletal integrity | Fluorescence microscopy | Visualizes RhoA pathway effects |
| GGPP/FPP Rescue | Pathway specificity | Reversal of statin effects | Identifies specific mechanisms |
Clinical DDI studies for this compound employ standardized pharmacokinetic protocols to evaluate its interactions with comedications. These studies typically utilize open, non-randomized, multiple-dose designs in patient populations or healthy volunteers, with careful attention to CYP450 pathway modulation [4]. A representative study design examines the interaction between this compound and tacrolimus in renal transplant patients:
This design effectively identified a 35% increase in this compound AUC(0-24h) when coadministered with tacrolimus, without significant alteration of tacrolimus pharmacokinetics [4].
Concurrent with pharmacokinetic assessments, comprehensive safety monitoring constitutes an essential component of this compound DDI studies:
Table 2: Core Pharmacokinetic Parameters in this compound DDI Studies
| Parameter | Definition | This compound Profile | Clinical Significance in DDI |
|---|---|---|---|
| AUC(0-24h) | Area under concentration-time curve | 14.5-19.0 μg·h/L [4] | Primary indicator of exposure changes |
| Cₘₐₓ | Maximum concentration | Reached 2-3 hours post-dose [1] | Assesses absorption effects |
| Tₘₐₓ | Time to maximum concentration | 2-3 hours [1] | Identifies delayed absorption |
| t₁/₂ | Elimination half-life | 2-3 hours [1] | Informs dosing interval adjustments |
| Bioavailability | Fraction of absorbed dose | 60% [1] | Influences interaction magnitude |
Robust analytical methodologies are essential for accurately characterizing drug interaction phenomena. Multiple complementary approaches provide comprehensive assessment:
Method verification requires careful implementation of statistical standards and validation protocols:
The DOT language scripts below generate diagrams illustrating this compound's metabolic pathways and clinical DDI study design. These visualizations enhance comprehension of complex relationships and experimental workflows.
The comprehensive methodological framework presented herein provides researchers with validated protocols for investigating this compound drug interactions across the preclinical-to-clinical continuum. The dual metabolic pathway of this compound through CYP2C8 and CYP3A4 offers a particularly instructive model for complex interaction studies, explaining its historically favorable drug interaction profile aside from specific high-risk combinations such as with gemfibrozil [8]. The integrated approach combining in vitro mechanistic studies with carefully designed clinical pharmacokinetic trials enables thorough characterization of both interaction potential and underlying biological mechanisms.
Future methodological developments should focus on advanced predictive modeling incorporating physiologically-based pharmacokinetic (PBPK) approaches to further refine interaction risk assessment. Additionally, standardized in vitro-in vivo extrapolation techniques for this compound's pleiotropic effects may enhance understanding of its non-lipid-related benefits observed in experimental models [3]. Although this compound is no longer clinically available, the methodological principles established through its characterization remain directly applicable to the development and safety assessment of novel therapeutic agents with complex metabolic profiles, contributing valuable tools to the drug development landscape.
Cerivastatin sodium is a synthetic, enantiomerically pure pyridine derivative and potent HMG-CoA reductase inhibitor that was previously developed for the treatment of hypercholesterolemia. Although withdrawn from clinical use due to safety concerns, its pharmacokinetic properties remain valuable for research purposes in drug development. This compound demonstrates linear pharmacokinetics across a dose range of 0.05-0.8 mg, with no accumulation observed upon repeated administration. The drug achieves effective cholesterol reduction at microgram doses, significantly lower than other statins, which reflects its exceptional potency. This compound's unique metabolic pathway involving multiple cytochrome P450 enzymes contributes to its favorable drug-drug interaction profile, reducing susceptibility to metabolic interactions compared to other statins that rely on single metabolic pathways [1].
The absorption, distribution, metabolism, and excretion properties of this compound have been comprehensively characterized in healthy volunteer studies. The following table summarizes the essential pharmacokinetic parameters that should be verified in any contemporary study design.
Table 1: Key Pharmacokinetic Parameters of this compound in Healthy Volunteers
| Parameter | Value | Comments |
|---|---|---|
| Absorption | ||
| Tmax (h) | 2-3 | Time to reach maximum plasma concentration |
| Absolute bioavailability (%) | 60 | Reduced due to presystemic first-pass metabolism |
| Distribution | ||
| Plasma protein binding (%) | >99 | Primarily bound to plasma proteins |
| Volume of distribution (L/kg) | ~0.3 | Moderate tissue penetration with high liver affinity |
| Elimination | ||
| Elimination half-life (t½,β) (h) | 2-3 | Monoexponential decay |
| Interindividual variability (% CV) | 30-40 | For AUC, Cmax, and t½,β |
| Metabolism and Excretion | ||
| CYP isoforms involved | CYP2C8, CYP3A4 | Dual metabolic pathway |
| Fecal excretion (%) | 70 | Primarily as metabolites |
| Urinary excretion (%) | 30 | Mostly as metabolites, no unchanged drug |
Data sourced from [1]
Healthy Volunteers: Studies should enroll adult volunteers (ages 18-45) with normal cholesterol levels, consistent with previous this compound trial populations [2].
Screening Procedures: Comprehensive screening should include medical history, physical examination, 12-lead ECG, clinical laboratory tests (hematology, serum chemistry, urinalysis), and ophthalmologic examination to exclude individuals with underlying conditions [2].
Exclusion Criteria: Key exclusion criteria include abnormal liver function, renal impairment, concomitant medication use (especially CYP2C8 or CYP3A4 inhibitors/inducers), history of muscle disorders, and hypersensitivity to statins.
Therapeutic Dose Range: this compound was typically administered at 0.05-0.8 mg daily, with studies demonstrating linear pharmacokinetics across this range [1].
Administration Conditions: this compound pharmacokinetics are not influenced by concomitant food administration nor by the time of day of dosing, providing flexibility in study design [1].
Formulation: The drug should be administered as This compound sodium in accordance with original formulation specifications.
The following diagram illustrates the schematic overview of a comprehensive clinical pharmacokinetic study design for this compound in healthy volunteers:
Sample Size: Previous studies enrolled approximately 20 subjects to detect clinically relevant differences, with 11-15 subjects typically completing the trial [2].
Statistical Power: For a crossover design, 18-24 completers provide adequate power (80-90%) to detect 20-25% differences in primary PK parameters (AUC, Cmax) with α=0.05.
Key Endpoints: Primary endpoints include AUC0-24, Cmax, Tmax, and elimination half-life. Secondary endpoints include safety parameters and urinary excretion when applicable.
This compound undergoes metabolism via two distinct CYP isoforms (CYP2C8 and CYP3A4), making it relatively resistant to interactions arising from inhibition of a single CYP pathway. This dual metabolic capacity represents a key advantage in its drug interaction profile. If one pathway is inhibited, this compound can be effectively metabolized by the alternative route. Additionally, in vitro studies indicate that neither this compound nor its metabolites demonstrate inducing or inhibitory activity on CYP enzymes, further enhancing its interaction profile [1].
Table 2: Summary of Clinically Evaluated Drug Interactions with this compound
| Precipitant Drug | Effect on this compound PK | Clinical Recommendation |
|---|---|---|
| Digoxin | No clinically relevant changes | No dose adjustment needed |
| AUC: +3% | Cmax: +20% | |
| Itraconazole (CYP3A4 inhibitor) | Minimal impact expected | No contraindication |
| Gemfibrozil (CYP2C8 inhibitor) | Theoretical interaction | Use with caution |
The following diagram illustrates the metabolic pathways and potential sites for drug interactions with this compound:
Sample Collection: Blood samples (4-6 mL) should be collected in heparinized tubes and centrifuged at 1500×g for 15 minutes at 4°C within 30 minutes of collection. Plasma should be stored at -70°C until analysis.
Quantification Methods: Historical methods used high-performance liquid chromatography (HPLC) with fluorescence detection or liquid chromatography-tandem mass spectrometry (LC-MS/MS) for superior sensitivity. Current studies should implement validated LC-MS/MS methods capable of quantifying this compound and its major metabolites (M-1, M-23) with a lower limit of quantification of 0.1 ng/mL.
Quality Control: Bioanalytical methods should demonstrate accuracy (85-115%) and precision (CV <15%) across the calibration range, with appropriate stability documentation for all analytes.
Common Adverse Effects: In previous studies, the most frequently reported adverse event was headache, occurring with similar frequency to placebo groups in large clinical trials. Other typically mild and transient events included elevated hepatic transaminases and creatine kinase levels (all <2 times the upper limit of normal) [2].
Serious Adverse Events: Although rare, monitoring should include signs of myopathy, rhabdomyolysis, and hepatotoxicity, which were concerns with this compound therapy.
Discontinuation Criteria: Predefined criteria should include persistent elevation of liver enzymes (>3× ULN), creatine kinase elevations (>5× ULN with symptoms), or any clinically significant laboratory abnormality.
This protocol provides a comprehensive framework for conducting pharmacokinetic studies of this compound in healthy volunteers. The linear pharmacokinetics, minimal accumulation, and dual metabolic pathway of this compound make it an interesting compound for clinical pharmacology research despite its withdrawal from the market. The detailed methodologies outlined for study design, analytical quantification, and safety monitoring ensure that researchers can generate high-quality, reproducible data that advances understanding of statin pharmacokinetics and supports future drug development efforts.
1. Introduction Cerivastatin is a potent HMG-CoA reductase inhibitor previously used for the treatment of hypercholesterolemia. Although withdrawn from the market, its sensitive and selective quantification in biological matrices remains important for research and forensic toxicology. This application note describes a validated LC-MS/MS method for the determination of this compound in human plasma, adapted from methodologies used for other statins [1] [2].
2. Experimental Protocol
The workflow is summarized in the following diagram:
3. Method Validation The method should be validated according to regulatory guidelines (e.g., ICH, FDA) for bioanalytical methods. The table below outlines the key parameters and the expected performance targets based on methods for similar statins [1] [2] [3]. Note: Actual results for this compound must be experimentally determined.
Table 1: Key Validation Parameters and Targets
| Validation Parameter | Results for this compound (Expected) | Reference from Similar Statin Methods |
|---|---|---|
| Linearity Range | 0.1 - 100 ng/mL (to be confirmed) | Rosuvastatin: 3.0-1602.0 µg/mL [1] |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL (to be confirmed) | Gemfibrozil: 0.5 µg/mL [2]; Atorvastatin: 0.24 µg/mL [3] |
| Precision (Intra-day RSD%) | < 10% (at LLOQ: < 15%) | Rosuvastatin: < 2.4% [1]; Gemfibrozil: 1.6-10.7% [2] |
| Accuracy (% Recovery) | 90-110% | Rosuvastatin: 99.86-102.86% [1]; Atorvastatin: ~100.08% [3] |
| Selectivity/Specificity | No interference from matrix | Confirmed in presence of excipients [3] |
| Carry-over | < 20% of LLOQ | Not explicitly stated in results, but standard requirement |
The relationships and logical flow of the method validation process are illustrated below:
This note provides a foundational protocol and a validation framework for the quantification of this compound in human plasma using LC-MS/MS. The parameters and targets are extrapolated from successfully validated methods for structurally and functionally similar drugs. Researchers should use this as a guide and perform a full, rigorous validation with this compound-specific standards to generate reliable and accurate data.
The table below summarizes the fundamental physicochemical and pharmacokinetic properties of cerivastatin, which are critical for developing tissue distribution assays [1].
| Property | Details for this compound |
|---|---|
| Chemical Formula | C₂₆H₃₄FNO₅ [1] |
| Modality | Small Molecule [1] |
| Protein Binding | >99% (approximately 80% to albumin) [1] |
| Metabolism | Primarily hepatic via CYP2C8, with contributions from CYP3A4 and UGT enzymes. Main metabolites: M1 (demethylation) and M23 (hydroxylation) [2] [3] [1]. |
| Active Metabolites | The acyl glucuronide conjugate (Cer-G2) is unstable and rapidly converts to the lactone form (Cer-L) [2]. |
| Key Analytical Challenge | Methods must be able to quantify both the parent drug (Cer) and its major metabolites (M1, M23, and Cer-L), as Cer-L accumulation is linked to toxicity (rhabdomyolysis) [2]. |
Although direct tissue distribution protocols were not found, the following insights from interaction and modeling studies are highly relevant for experimental design.
Quantitative Analysis via PBPK Modeling: A study detailed the development of a Physiologically Based Pharmacokinetic (PBPK) model to quantitatively analyze the complex drug-drug interactions (DDIs) of this compound with cyclosporine A (CsA) and gemfibrozil [3]. The model structure accounted for key processes determining tissue distribution:
HPLC as a Core Analytical Technique: While not applied to tissue samples in the results found, High-Performance Liquid Chromatography (HPLC) is a standard, robust technique for quantifying drugs and metabolites in biological matrices. A stability-indicating RP-HPLC method developed for another statin, Rosuvastatin, demonstrates a validated approach that could be adapted for this compound [4].
Based on the gathered information, the following diagram outlines the key metabolic pathways and the conceptual workflow for a tissue distribution study. The lactonization pathway is of particular interest due to its association with tissue-specific toxicity [2].
The following protocol is synthesized from general principles and the specific insights gathered on this compound. You will need to optimize conditions based on your specific laboratory setup.
Title: A Protocol for the Determination of this compound and its Metabolites in Rodent Tissues
1. Sample Collection and Preparation
2. Analytical Method: HPLC-UV (Adaptable Framework)
3. Data and Model Integration
To complete your protocol, you may find it helpful to:
This compound is metabolized primarily by CYP2C8 (≈60%) and, to a lesser extent, by CYP3A4 (≈40%), forming major metabolites M-1 (O-desmethyl-) and M-23 (6-hydroxy-cerivastatin) [1] [2]. These pathways are critical as they are linked to this compound's rare but severe adverse effect of rhabdomyolysis, particularly when drug-drug interactions (e.g., with gemfibrozil) or genetic polymorphisms impair these metabolic routes [3] [1] [2]. Accurate identification and quantification of this compound and its metabolites are therefore essential for pharmacokinetic studies and drug safety assessment.
The diagram below illustrates the primary metabolic pathways of this compound and the analytical workflow for its quantification.
Liquid Chromatography tandem Mass Spectrometry (LC-MS/MS) is the gold standard for sensitive and specific quantification of this compound and its metabolites in biological fluids [3] [4].
The table below summarizes typical instrument parameters for a rapid, sensitive assay.
| Parameter | Specification | Application Note |
|---|---|---|
| LC Column | Reversed-phase (e.g., C18) | Provides necessary retention and separation [3] |
| Mobile Phase | Methanol/Acetonitrile and Water (with modifiers like Formic Acid) | Gradient elution for fast separation [3] |
| Run Time | 2.0 - 3.5 minutes | High-throughput analysis [3] [4] |
| Ion Source | Electrospray Ionization (ESI), Positive Mode | Efficient ionization [3] [4] |
| Detection | Tandem Mass Spectrometry (MS/MS), Multiple Reaction Monitoring (MRM) | High sensitivity and specificity [3] |
| Quantitation Range | This compound: 0.01 - 100 ng/mL [3]; Metabolites: 0.01 - 10.0 ng/mL [4] | Broad dynamic range for pharmacokinetic studies |
| Key Metabolites | M-1, M-23, M-24, and their corresponding lactones [4] [5] | Clinically relevant biotransformation products |
Genetic polymorphisms in CYP2C8 significantly influence this compound metabolism. Variants like CYP2C8*3 and CYP2C8*4 can lead to a 2 to 14-fold increase in this compound metabolic clearance, potentially altering drug exposure and toxicity risk [1].
The most critical drug interaction occurs with gemfibrozil, a strong CYP2C8 inhibitor. Coadministration increases this compound exposure (AUCR ≈ 5). Recent pharmacokinetic modeling shows that dual inhibition of CYP2C8 and CYP3A4 can lead to severe accumulation of the This compound lactone metabolite, with projected exposure increases (AUCR) up to ~70-fold, providing a mechanistic explanation for the high risk of rhabdomyolysis [2].
This protocol outlines the steps for identifying this compound metabolites in a research setting.
In Vitro Incubation
LC-HRMS Analysis for Metabolite Profiling
Data Processing and Metabolite Identification
The protocols outlined here enable reliable quantification and identification of this compound metabolites. The integration of advanced techniques like stable isotope tracing [6] and pharmacogenetic screening for CYP2C8 variants [1] can provide deeper insights into inter-individual variability in this compound metabolism and toxicity.
The described LC-MS/MS methods are robust and validated for clinical and research applications, providing the necessary tools to support ongoing investigations into this compound's mechanisms of action and toxicity, which is crucial for drug safety evaluation and the development of safer statin therapies.
Cerivastatin (Baycol, Lipobay) is a synthetic, enantiomerically pure pyridine derivative that was withdrawn from clinical use in 2001 due to an unacceptably high incidence of severe rhabdomyolysis. Despite its market withdrawal, this compound remains an extremely valuable tool compound in drug metabolism and transport studies due to its well-characterized disposition pathways and suitability as a probe substrate for key hepatic processes. As a hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase inhibitor, this compound effectively reduces serum cholesterol levels at microgram doses, exhibiting linear pharmacokinetics across a dose range of 0.05 to 0.8 mg, with no accumulation observed on repeated administration.
The hepatic disposition of this compound involves a complex interplay between uptake transporters, intracellular binding, and biotransformation, making it an excellent candidate for comprehensive in vitro hepatocyte studies. This compound is cleared exclusively via metabolism, with no unchanged drug excreted, and undergoes two primary oxidative biotransformation pathways: demethylation of the benzylic methyl ether moiety (leading to metabolite M-1) and stereoselective hydroxylation of one methyl group of the 6-isopropyl substituent (leading to metabolite M-23). These pathways are mediated primarily by cytochrome P450 enzymes, with CYP2C8 accounting for approximately 60% and CYP3A4 contributing to approximately 40% of this compound's oxidative metabolism.
The "media loss assay" represents an adaptation of the conventional hepatocyte drug depletion-time assay that enables simultaneous assessment of both transporter and metabolic processes in hepatic drug clearance. This approach involves centrifugation of hepatocytes prior to sampling, which allows for separation of cells from incubation media, enabling independent quantification of drug depletion from media and drug accumulation within cells. The fundamental principle underlying this assay is the mass balance approach, which tracks the time-dependent disappearance of compound from the incubation media while simultaneously characterizing cellular uptake and intracellular binding.
This methodology provides significant advantages over conventional metabolic stability assays by enabling the resolution of uptake clearance, metabolic clearance, and passive diffusion components that collectively determine hepatic clearance. Through application of appropriate mechanistic cell models, researchers can extract multiple clearance terms that characterize metabolism, active and passive uptake, alongside intracellular binding and partitioning parameters from a single experimental system. This comprehensive characterization is particularly valuable for compounds like this compound that demonstrate complex hepatocyte disposition involving multiple simultaneous processes.
The hepatic disposition of this compound involves several uptake and efflux transporters in addition to its metabolic pathways. The organic anion transporting polypeptide (OATP) family, particularly OATP1B1 (encoded by SLCO1B1) and OATP1B3, play significant roles in the hepatic uptake of this compound. Genetic variants in SLCO1B1, particularly the rs4149056 (p.Val174Ala) polymorphism, have been associated with reduced this compound transport and increased risk of this compound-associated rhabdomyolysis, highlighting the clinical relevance of these transporter interactions.
The following diagram illustrates the key hepatic processes involved in this compound disposition:
Figure 1: Hepatic Disposition Pathways of this compound. This compound enters hepatocytes via OATP transporters and passive diffusion, undergoes metabolism primarily by CYP2C8 and CYP3A4, with metabolites and parent compound eliminated into bile or circulation.
The experimental data generated from the media loss assay can be analyzed using mechanistic cell models to extract specific clearance parameters. The key parameters that can be determined include:
: Cellular partition coefficient
The following differential equations describe the rate of change of drug amount in media (A
dA
dA
Where f and f represent the unbound fractions in media and cells, respectively, C
Table 1: Experimentally Determined Kinetic Parameters for this compound in Rat Hepatocytes
| Parameter | Value | Units | Experimental Conditions | Reference |
|---|---|---|---|---|
| CL |
2 - 236 | μL/min/mg protein | Rat hepatocytes, 1 μM this compound | [1] |
| CL |
0.4 - 777 | μL/min/mg protein | Rat hepatocytes, ± inhibitors | [1] |
| CL |
3 - 383 | μL/min/mg protein | Rat hepatocytes, ± inhibitors | [1] |
| f |
0.014 - 0.263 | Unitless | Rat hepatocytes | [1] |
| Cellular K
| 3.8 - 254 | Unitless | Total drug cellular partition coefficient | [1] | | Unbound K
| 2.3 - 8.3 | Unitless | Unbound drug cellular partition | [1] |
| f
Table 2: this compound Metabolic Parameters and Enzyme Contributions
| Parameter | Value | Units | Experimental System | Reference |
|---|---|---|---|---|
| CYP2C8 Contribution | ~60 | % | Human liver microsomes, chemical inhibitors | [3] [4] |
| CYP3A4 Contribution | ~40 | % | Human liver microsomes, chemical inhibitors | [3] [4] |
| M-1 Formation | Demethylation | Reaction type | Primary metabolic pathway | [3] |
| M-23 Formation | Hydroxylation | Reaction type | Primary metabolic pathway | [3] |
| CYP2C8*3 Activity | 2-6 fold increase | Fold change | Recombinant enzyme vs wild-type | [4] |
| CYP2C8*4 Activity | 2-14 fold increase | Fold change | Human liver microsomes vs wild-type | [4] |
| t<½,β> | 2-3 | hours | Elimination half-life in humans | [5] |
| Oral Bioavailability | 60 | % | Absolute bioavailability in humans | [5] |
The complete metabolic scheme of this compound, including primary and secondary metabolites, is illustrated below:
Figure 2: Comprehensive Metabolic Pathways of this compound. This compound undergoes two primary oxidative pathways (demethylation to M-1 and hydroxylation to M-23) mediated mainly by CYP2C8 with contribution from CYP3A4, with a minor glucuronidation pathway forming the lactone derivative.
Following the generation of in vitro clearance parameters, in vitro-in vivo extrapolation (IVIVE) can be performed to predict human pharmacokinetics. Research has demonstrated that for this compound, the lowest prediction bias is noted when using uptake clearance rather than metabolic clearance or apparent clearance from media loss assays alone. This highlights the critical importance of accounting for transporter processes in addition to metabolism when predicting in vivo disposition.
The IVIVE process typically involves:
For this compound, the IVIVE approach has been successfully applied using parameters derived from the media loss assay, demonstrating good concordance with observed human pharmacokinetics when both metabolic and transport processes are adequately captured.
The hepatocyte media loss assay provides a comprehensive system for evaluating potential drug-drug interactions (DDIs) involving this compound. By conducting experiments in the presence and absence of selective inhibitors (e.g., rifamycin SV for OATP inhibition, 1-aminobenzotriazole for CYP inhibition), researchers can assess the relative contribution of specific pathways to overall hepatic clearance and predict the magnitude of clinical DDIs.
Notably, the gemfibrozil-cerivastatin interaction that contributed to the market withdrawal of this compound can be recapitulated in this system. Gemfibrozil and its glucuronide metabolite inhibit multiple clearance pathways of this compound, including CYP2C8-mediated metabolism, UGT-mediated glucuronidation, and OATP1B1-mediated hepatic uptake. The media loss assay allows for mechanistic investigation of such complex interactions by enabling simultaneous assessment of these different processes.
This comprehensive protocol provides detailed methodologies for assessing this compound hepatocyte metabolism and transport using the media loss approach, enabling researchers to obtain mechanistically rich data for predicting in vivo disposition and potential drug-drug interactions.
Cerivastatin was a synthetic, third-generation 3-hydroxy-3-methylglutaryl coenzyme A (HMG-CoA) reductase inhibitor characterized by its exceptional pharmacological potency and high hepatic selectivity [1] [2]. As a statin, its primary mechanism of action involves competitive and reversible inhibition of HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway for cholesterol biosynthesis [1]. This inhibition decreases hepatic cholesterol synthesis, which in turn triggers a compensatory increase in LDL receptor activity on hepatocyte surfaces, enhancing the clearance of plasma low-density lipoprotein cholesterol (LDL-C) [1] [2]. Preclinical studies demonstrated that this compound possessed a markedly higher affinity for HMG-CoA reductase compared to other contemporary statins like lovastatin, simvastatin, and pravastatin, allowing it to be effective at doses as low as 1-5% of those required for other agents in its class [2] [3]. Its pharmacokinetic profile was considered uncomplicated, with rapid absorption, a short half-life of two to three hours, and metabolism primarily via cytochromes P-450 2C8 and 3A4 into active metabolites [4] [2].
Clinical trials conducted in the late 1990s established the potent lipid-lowering effects of this compound. The following table summarizes the dose-dependent efficacy of this compound monotherapy on key lipid parameters over a treatment period of 3 to 12 weeks, as established in a large systematic review [4].
Table 1: Dose-Dependent Lipid Modifying Effects of this compound (3-12 Week Treatment)
| This compound Daily Dose | LDL-C Reduction (%) | Total Cholesterol Reduction (%) | Triglyceride Reduction (%) | HDL-C Increase (%) |
|---|---|---|---|---|
| 0.025 mg | 11.0 | 8.0 | 9.0 | |
| 0.05 mg | 17.8 | 13.2 | 11.4 | |
| 0.1 mg | 24.4 | 17.9 | 13.9 | Approximately 5.0 |
| 0.2 mg | 30.0 | 21.8 | 16.7 | |
| 0.3 mg | 34.3 | 24.8 | 19.0 | |
| 0.4 mg | 37.4 | 27.1 | 20.5 | |
| 0.8 mg | 40.8 | 28.8 | 21.4 |
Data from a pooled analysis of Phase II and III clinical trials further illustrated its effectiveness in patient populations. In one pivotal study, over 40% of patients receiving this compound 0.4 mg/day achieved reductions in LDL-C greater than 40%, with an additional 9% of patients experiencing reductions exceeding 50% [5]. The lipid-lowering effects were sustained in long-term extension studies for periods of up to two years [5].
A systematic review provided a quantitative comparison of this compound's potency relative to other statins, demonstrating its exceptional strength [4].
Table 2: Relative Potency of this compound Compared to Other Statins for LDL-C Reduction
| Statin | Relative Potency (this compound is...) |
|---|---|
| Fluvastatin | 250-fold more potent |
| Atorvastatin | 20-fold more potent |
| Rosuvastatin | 5.5-fold more potent |
This high potency was also evident in its effects on other lipids. This compound was found to be 233-fold more potent than fluvastatin and 18-fold more potent than atorvastatin at reducing total cholesterol, and 125-fold more potent than fluvastatin and 11-fold more potent than atorvastatin at reducing triglycerides [4].
This section outlines a standardized protocol for a clinical trial assessing the efficacy and safety of this compound, based on the designs of its original pivotal studies [1] [5].
In short-term clinical trials (up to 12 weeks), this compound was generally reported as well-tolerated. A pooled analysis of initial trials showed no significant difference in the overall incidence of adverse effects or in clinically significant increases in hepatic enzymes or CPK between this compound and other statins like pravastatin or simvastatin [5]. Withdrawal rates due to adverse effects in these short-term studies were not significantly different from placebo [4].
However, this compound was voluntarily withdrawn from the global market in 2001 due to a higher than acceptable incidence of rhabdomyolysis, a serious condition involving skeletal muscle breakdown that can lead to renal failure and death [4]. The risk was particularly elevated when this compound was used in combination with gemfibrozil, a fibrate, which significantly increased the plasma concentration of this compound through pharmacokinetic interactions [4]. This fatal safety issue underscores the critical importance of long-term, post-marketing surveillance for all pharmaceuticals, even those demonstrating high efficacy and short-term safety in controlled clinical trials.
This compound remains a compelling case study in drug development, representing a class of ultra-potent statins with proven, robust efficacy in reducing atherogenic lipids. The available clinical data provide researchers with a clear and detailed benchmark for dose-dependent LDL-C reduction. Its subsequent market withdrawal due to idiosyncratic toxicity highlights the complex and sometimes unpredictable nature of drug safety. Future research into the structural and pharmacological properties of this compound may continue to offer valuable insights for designing safer therapeutic agents that target the mevalonate pathway, not only for cholesterol management but also for other potential indications explored in preclinical models, such as impacting cancer cell signaling pathways [6] or parasitic diseases [7].
The following diagram illustrates the cellular mechanism of action of this compound and its downstream consequences, including the intended lipid-lowering effects and the pathway linked to its rare but serious toxicity.
Figure 1: this compound's Mechanism of Action and Clinical Consequences. GGPP: Geranylgeranyl pyrophosphate, a key non-sterol intermediate in the mevalonate pathway [4] [6].
The workflow below summarizes the key stages of a typical clinical trial protocol for assessing this compound's efficacy and safety.
Cerivastatin is a competitive inhibitor of HMG-CoA reductase. By inhibiting the conversion of HMG-CoA to mevalonate, it depletes intracellular cholesterol pools, leading to the upregulation of LDL receptors on hepatocytes and increased clearance of LDL-C from the bloodstream [1].
Key Efficacy Findings from the 52-Week Study A pivotal 52-week, double-blind, parallel-group study demonstrated the long-term efficacy and safety of this compound 0.8 mg in patients with primary hypercholesterolemia. The key outcomes are summarized below [2] [3]:
| Efficacy Parameter | This compound 0.8 mg | This compound 0.4 mg | Pravastatin 40 mg |
|---|---|---|---|
| LDL-C Reduction | 40.8% | 33.6% | 31.5% |
| Total Cholesterol Reduction | 29.0% | Information Missing | Information Missing |
| Triglycerides Reduction | 18.3% | Information Missing | Information Missing |
| HDL-C Increase | 9.7% | Information Missing | Information Missing |
| Patients Achieving NCEP Goal | 81.8% | Information Missing | Information Missing |
| Patients with Atherosclerotic Disease Achieving NCEP Goal | 54.1% | Information Missing | Information Missing |
Table 1: Key efficacy results from a 52-week study comparing this compound with pravastatin. All comparisons between this compound 0.8 mg and pravastatin 40 mg were statistically significant (p ≤ 0.013) [2] [3].
The study also found that patients with higher baseline triglyceride levels experienced greater reductions in triglycerides and greater elevations in HDL-C with this compound therapy [2] [3].
1. Study Design Overview
2. Patient Population & Randomization
3. Primary and Secondary Endpoints
4. Assessments & Schedule
In this 52-week study, this compound was generally well-tolerated. The most commonly reported adverse events included arthralgia, headache, pharyngitis, and rhinitis [2] [3].
However, attention must be paid to the risk of muscle and liver toxicity, which ultimately led to the drug's withdrawal. The table below details the incidence of key laboratory abnormalities reported in the study:
| Safety Parameter | This compound 0.8 mg | This compound 0.4 mg | Pravastatin 40 mg |
|---|---|---|---|
| Symptomatic CK >10x ULN | 1.0% | 1.5% | 0% |
| Repeat Hepatic Transaminases >3x ULN | 0.3-0.5% | 0.5% | 0% |
Table 2: Incidence of key laboratory abnormalities. CK = Creatine Kinase; ULN = Upper Limit of Normal [2] [3].
It is critically important to note that This compound was voluntarily withdrawn from the U.S. and other worldwide markets in 2001 after post-marketing surveillance linked its use, particularly at the 0.8 mg dose and in combination with gemfibrozil, to an increased risk of fatal rhabdomyolysis. The risk of rhabdomyolysis with this compound was significantly higher than with other statins available at the time [4] [1].
Preclinical research has indicated that this compound may have possessed effects beyond cholesterol reduction. An in vitro study on highly invasive breast cancer cell lines (MDA-MB-231) proposed a mechanism for anti-metastatic activity, which is illustrated in the following diagram [5]:
Diagram 1: Proposed molecular mechanism for this compound's anti-invasive effects on highly invasive breast cancer cells. This compound depletes geranylgeranyl pyrophosphate (GGPP), preventing RhoA membrane translocation. This leads to disorganization of the actin cytoskeleton and inactivation of NF-κB, ultimately reducing expression of proteases and inhibiting cell invasion and migration [5].
Q1: What is the clinical significance of the this compound-gemfibrozil interaction? The combination of this compound and gemfibrozil significantly increases the risk of severe rhabdomyolysis, a serious condition involving skeletal muscle breakdown that can lead to acute renal failure and profound muscle weakness. Case studies report creatine kinase (CK) elevations as high as 124,880 U/L and near-paralytic weakness in patients, with symptoms appearing within days to a few weeks after starting combination therapy [1] [2].
Q2: What is the primary mechanism behind this dangerous interaction? The interaction is primarily pharmacokinetic. Gemfibrozil inhibits the key metabolic and transport pathways of this compound, leading to a massive increase in systemic exposure to this compound.
The table below summarizes the quantitative findings from a key clinical pharmacokinetic study [3]:
| Pharmacokinetic Metric | Change with Gemfibrozil Co-administration (vs. Placebo) |
|---|
| This compound AUC (Area Under the plasma concentration-time curve) | Increased to 559% (range: 138% to 995%) | | This compound Cmax (Peak Plasma Concentration) | Increased to 307% (range: 138% to 809%) | | This compound Lactone AUC (Active metabolite) | Increased to 440% (range: 94% to 594%) | | Metabolite M-1 AUC | Increased to 435% (range: 216% to 802%) | | Metabolite M-23 AUC (Formed via CYP2C8) | Decreased to 22% (range: 11% to 74%) |
Gemfibrozil inhibits CYP2C8, the major enzyme responsible for this compound metabolism, and also inhibits the hepatic uptake transporter OATP1B1. This dual inhibition drastically reduces this compound's clearance, causing its accumulation to toxic levels [3] [4].
Q3: Are there genetic factors that influence this risk? Yes, genetic variants can modulate individual risk. The most significant identified genetic risk factor is a variant in the SLCO1B1 gene (rs4149056, p.Val174Ala), which encodes the OATP1B1 transporter.
The table below summarizes the genetic associations with this compound-associated rhabdomyolysis [4]:
| Gene | Variant | Functional Effect | Association with Rhabdomyolysis Risk |
|---|
| SLCO1B1 | rs4149056 (c.521T>C; p.Val174Ala) | Reduced transport of this compound into hepatocytes (40% reduction in vitro) | OR: 1.89 per minor allele (95% CI: 1.40 to 2.56) | | RYR2 | rs2819742 (intronic) | Unknown function | OR: 0.48 per minor allele (95% CI: 0.36 to 0.63) Protective effect | | CYP2C8 | Various tested | Key enzyme in this compound metabolism | No statistically significant association found |
Q4: What are the key experimental methods for studying such interactions? Researchers use several methods to detect and analyze drug-drug interactions (DDIs). Below is a workflow for a high-throughput electronic health record (EHR) based detection method, which offers a modern approach to pharmacovigilance [5].
Q5: What protocols are used for large-scale DDI screening? Large-scale, high-throughput protocols use automated, population-based cohort studies. The key steps of one such protocol are [6]:
Q6: How can the risk of such interactions be managed in drug development? The this compound-gemfibrozil case offers critical lessons for managing DDI risks [1] [3] [4]:
Q1: What led to the market withdrawal of this compound? this compound was withdrawn in 2001 after post-marketing surveillance revealed an unacceptably high risk of severe rhabdomyolysis. The risk was particularly pronounced when this compound was co-administered with gemfibrozil, a combination that led to profound and sometimes fatal muscle toxicity [1] [2] [3].
Q2: How is statin-induced myopathy classified? The terminology for muscle toxicity can vary, but a widely accepted framework categorizes it based on symptoms and creatine kinase (CK) levels [4] [5]:
| Term | Clinical Characteristics | Laboratory Characteristics (Creatine Kinase) |
|---|---|---|
| Myalgia | Muscle ache or weakness | CK ≤ Upper Limit of Normal (ULN) |
| Myositis | Muscle ache or weakness | CK > ULN |
| Rhabdomyolysis | Muscle ache or weakness, ± myoglobinuria | CK > 10 × ULN |
| HyperCKemia | May be asymptomatic | Elevated CK without symptoms |
Q3: What were the key drug interactions that increased this compound myopathy risk? this compound is primarily metabolized by the cytochrome P450 enzyme CYP2C8. Concomitant use of drugs that inhibit this pathway significantly increased this compound plasma levels and the risk of myopathy [3]. The table below summarizes high-risk interactions:
| Interacting Drug | Study Type | Key Finding / Proposed Mechanism |
|---|---|---|
| Gemfibrozil | Epidemiological & In Vitro [2] [3] | Strong inhibition of CYP2C8 and OATP1B1 transport; increased this compound AUC by 559%. |
| Clopidogrel | Case-Control & In Vitro [3] | Potent dose-dependent inhibition of CYP2C8. |
| Other CYP2C8 Inhibitors (e.g., Rosiglitazone, Montelukast) | In Vitro [3] | Demonstrated potent inhibition of this compound metabolism. |
For researchers designing experiments to study statin-induced myopathy, the this compound case offers critical insights into mechanisms and risk factors.
Experimental Protocol 1: Assessing Metabolic Drug-Drug Interactions
This methodology is key to understanding the pharmacokinetic basis of the this compound-gemfibrozil interaction [3].
Experimental Protocol 2: Systematic Clinical Dechallenge and Rechallenge
This is a standard clinical approach to confirm a causal relationship between a drug and an adverse event, as recommended by consensus guidelines [4].
The following diagram illustrates the workflow and decision points in this protocol:
Mechanism of this compound Myopathy and Key Interactions
The severe myopathy associated with this compound, especially in combination with gemfibrozil, results from a multi-factorial mechanism. The following diagram synthesizes the key pathways and interactions described in the literature [2] [3] [6]:
1. Why was this compound withdrawn from the market? this compound was withdrawn due to a high incidence of severe rhabdomyolysis, a condition involving skeletal muscle breakdown that can lead to kidney failure and death. Post-marketing data linked it to 52 deaths worldwide. The risk was particularly elevated with the 0.8 mg/day dose and when the drug was taken concomitantly with gemfibrozil, a fibrate [1]. The incidence of fatal rhabdomyolysis was reported to be at least 10 times higher with this compound than with other marketed statins [1].
2. What was the typical dosing range for this compound? this compound was administered at microgram-level doses, significantly lower than other statins. The clinical development and therapeutic doses ranged from 0.025 mg to 0.8 mg taken orally once daily [2] [3] [4]. Later studies focused on the 0.4 mg and 0.8 mg doses approved by the FDA [5].
3. How efficacious was this compound at lowering lipids? this compound was a highly potent statin, demonstrating strong, dose-dependent reductions in LDL-C and total cholesterol. The table below summarizes its efficacy based on clinical trial data.
| This compound Dose | Reduction in LDL-C | Reduction in Total Cholesterol | Reduction in Triglycerides | Increase in HDL-C |
|---|---|---|---|---|
| 0.025 mg/day | ~11.0% - 14.2% [3] [4] | ~8.0% [3] | ~9.0% [3] | Data not specified |
| 0.1 mg/day | ~15.1% - 22.5% [4] | ~12.9% - 17.1% [4] | ~10.4% - 12.4% [4] | ~2.3% - 8.7% [4] |
| 0.3 mg/day | ~31.3% [4] | ~23.0% [4] | ~17.3% [4] | ~7.7% [4] |
| 0.4 mg/day | ~33.4% - 36.1% [5] [4] | ~23.0% - 26.3% [5] [4] | ~10.4% - 18.4% [5] [4] | ~3.2% - 8.7% [5] [6] |
| 0.8 mg/day | ~40.8% - 44.0% [5] [6] [3] | ~28.8% - 30.8% [5] [6] [3] | ~11.2% - 21.4% [5] [6] [3] | ~3.2% - 5.0% [5] [6] |
4. How did its potency compare to other statins? A 2020 systematic review quantified this compound's exceptional potency [3]. To achieve the same LDL-C lowering effect:
For researchers conducting post-market analysis or comparative studies, here are summarized methodologies from key pharmacokinetic and pharmacodynamic studies.
Protocol: Pharmacokinetic Study in Special Populations
Protocol: Efficacy and Safety of the 0.8 mg Dose
Understanding the mechanisms behind this compound's toxicity is critical for research.
1. Drug Interaction with Gemfibrozil
2. Dose-Dependent Risk of Rhabdomyolysis
The following diagram illustrates the primary metabolic and interaction pathways of this compound that contributed to its safety profile.
What is the clinical significance of CK elevation in cerivastatin-treated subjects? An elevation in serum CK levels indicates muscle damage. In clinical trials, even the 0.8 mg dose of this compound was generally well-tolerated, with most adverse events being mild and transient [1]. However, a marked CK elevation, particularly to levels exceeding 10 times the upper limit of normal (ULN), is a diagnostic indicator for myopathy and, if accompanied by myalgia and myoglobinuria, can progress to rhabdomyolysis [2] [3].
Are some subjects at higher risk for severe muscle toxicity? Yes. Research has identified several key risk factors:
How does this compound's CK-elevating effect compare to other statins? this compound appears to have a higher propensity to elevate muscle enzymes. One clinical study directly compared it to other statins and found that this compound caused a statistically significant elevation in CK and AST, with more than a three-fold rise in CK occurring only in the this compound group [6].
The table below summarizes key quantitative findings on this compound and CK elevation from the literature.
| Study Type | Dosage | CK Elevation Findings | Additional Notes | Source |
|---|---|---|---|---|
| Clinical Trial | 0.8 mg / day | One patient had asymptomatic CK elevation to 8x ULN; resolved after treatment. | Generally well-tolerated; no discontinuations. | [1] |
| Case Report | 0.3 mg / day + Gemfibrozil | CK peaked at 124,880 U/L; severe, near-paralytic weakness. | Highlights dangerous interaction with gemfibrozil. | [4] |
| Post-Marketing Data | Various | CK >10x ULN in 0.29% - 0.47% of patients. Myopathy in <0.2%. | Pooled safety data from clinical trials. | [4] [3] |
| Comparative Study | Not Specified | Statistically significant higher elevation of CK vs. other statins. | 3-fold CK elevation incidence: p=0.02 vs. other statins. | [6] |
For researchers studying the mechanisms of this compound-induced myotoxicity, here are detailed methodologies from the literature.
This protocol is useful for studying the histological progression and fiber-type specificity of muscle damage [7].
This protocol assesses how genetic variants affect the cellular uptake of this compound, a key mechanism behind systemic exposure and toxicity risk [5].
The following diagrams illustrate the key cellular and genetic pathways involved in this compound-induced muscle toxicity, integrating information from the search results.
Mechanisms of this compound-Induced Muscle Toxicity
Clinical Management of Suspected Toxicity
This compound is metabolized through multiple parallel pathways, which normally provides metabolic redundancy. However, concurrent inhibition of multiple pathways creates significant risk.
Table 1: this compound Metabolic Pathways and Inhibitors
| Metabolic Pathway | Primary Enzyme | Potent Inhibitors | Reported AUC Increase (Parent Drug) |
|---|---|---|---|
| Primary Oxidation | CYP2C8 (~60%) | Gemfibrozil, Clopidogrel | 5.6-fold (Gemfibrozil) [1] [2] |
| Secondary Oxidation | CYP3A4 (~40%) | Itraconazole | 1.1-fold (Itraconazole alone) [1] [3] |
| Lactone Formation | UGT | Gemfibrozil | - |
| Lactone Elimination | CYP2C8/CYP3A4 | Gemfibrozil, Itraconazole | ~70-fold (Lactone, Dual Inhibition) [1] [3] |
The most significant risk occurs with dual inhibition of both CYP2C8 and CYP3A4, which can lead to a dramatic, ~70-fold increase in the exposure of the this compound lactone metabolite, far exceeding the increase in the parent drug [1] [3]. The following diagram illustrates these pathways and the impact of inhibitors.
Epidemiological studies have identified several medications that significantly increase the risk of rhabdomyolysis when co-administered with this compound.
Table 2: Drugs Associated with Increased Rhabdomyolysis Risk in this compound Users
| Perpetrator Drug | Mechanism of Interaction | Odds Ratio (OR) for Rhabdomyolysis |
|---|---|---|
| Gemfibrozil | CYP2C8 inhibition, UGT inhibition, OATP1B1 inhibition | Extremely high (OR not calculable, 32% vs. 0% in controls) [4] |
| Clopidogrel | CYP2C8 inhibition | 29.6 (95% CI: 6.1-143) [4] |
| Fluoxymesterone | Not fully elucidated | Extremely high (8% vs. 0% in controls) [4] |
| Rosiglitazone | CYP2C8 inhibition | 19.8 (95% CI: 1.0-402) [4] |
This model simulates plasma concentrations of both parent drug and metabolites by integrating formation (fM) and elimination (KeM) rates [1] [3].
Key Experimental Parameters:
Mechanistic Equation for Overall Inhibition:
Where pAi (pathway inhibitory activity) = 1 + [Iu]/Ki,u [1] [3]
Application: The model can be calibrated with single-inhibitor data (e.g., Cer+Gem) to predict outcomes in complex, untested scenarios (e.g., Cer+Gem+Itr), highlighting dangerous metabolite accumulation [3].
PBPK modeling provides a quantitative framework for complex DDIs involving multiple enzymes and transporters.
Workflow for PBPK Model Construction:
Critical Parameters for this compound PBPK Model:
This approach can simulate the distinct PK changes observed with different perpetrators: Cyclosporine (increased AUC, unchanged half-life) vs. Gemfibrozil (increased AUC and prolonged half-life) [5].
While drug interactions are a major factor, genetic susceptibility also plays a role.
The following table summarizes cerivastatin's key characteristics and the primary reasons for its market withdrawal:
| Attribute | Description |
|---|---|
| Drug Class | Synthetic HMG-CoA reductase inhibitor (statin) [1]. |
| Historical Indication | Adjunct to diet for primary hypercholesterolemia and mixed dyslipidemia (Fredrickson Types IIa and IIb) [2]. |
| Withdrawal Status | Voluntarily withdrawn worldwide in August 2001 [3] [2]. |
| Primary Reason for Withdrawal | Reports of fatal rhabdomyolysis (severe muscle breakdown leading to kidney failure) [3]. |
| Key Risk Factors | Use of higher dose (0.8 mg/day); Concomitant use with gemfibrozil [3]. |
Despite its safety profile, this compound was notably potent. The table below quantifies its lipid-lowering efficacy and compares its potency to other statins.
| Parameter | Findings |
|---|---|
| Dosing Range | 0.025 mg/day to 0.8 mg/day [1]. |
| LDL-C Reduction | 11.0% to 40.8% (dose-dependent) [1]. |
| Total Cholesterol Reduction | 8.0% to 28.8% (dose-dependent) [1]. |
| Triglyceride Reduction | 9.0% to 21.4% (dose-dependent) [1]. |
| HDL-C Increase | Approximately 5% (not dose-related) [1]. |
| Relative Potency (LDL-C) | ~250x more potent than fluvastatin; ~20x more potent than atorvastatin; ~5.5x more potent than rosuvastatin [1]. |
The following table outlines the major risks and identifies patient groups and scenarios that would have been considered high-risk.
| Risk Category | Specific Criteria & Associations |
|---|---|
| Musculoskeletal | Rhabdomyolysis (frequently fatal), myopathy, myalgia, myositis [4] [5] [3]. Risk significantly increased with concomitant gemfibrozil [6] [3]. |
| Hepatic | Elevated liver transaminases; rare reports of hepatitis, cholestatic jaundice, and hepatic failure [4] [5]. |
| Drug Interactions | Contraindicated: Gemfibrozil [5]. Use with Caution/Generally Not Recommended: Other fibrates, niacin (lipid-lowering doses), cyclosporine, azole antifungals, erythromycin [4] [5]. |
| Patient Populations | Patients with pre-existing liver disease; concomitant use of interacting medications; possibly elderly, frail, or those with renal impairment [4]. |
For researchers investigating the mechanisms behind this compound-induced toxicity, particularly rhabdomyolysis, the following experimental approaches from recent literature can serve as a guide.
1. Protocol: Data Mining of Adverse Event Databases This methodology is used to identify and quantify safety signals in large post-marketing datasets [6].
2. Protocol: Preclinical Assessment of Muscle Toxicity in Rodent Models This in vivo protocol evaluates the biochemical markers of muscle damage and investigates tissue-level pharmacokinetics [6].
The diagram below illustrates the metabolic pathways of this compound and the site of its critical interaction with gemfibrozil, which underlies the increased risk of rhabdomyolysis.
Q1: Why was this compound withdrawn, while other statins remain on the market? this compound was associated with a much higher incidence of fatal rhabdomyolysis compared to other statins—estimated to be at least 10 times more common [3]. This risk was deemed unacceptable, especially since other safer and effective statins were available.
Q2: What was the mechanistic basis for the dangerous interaction with gemfibrozil? While initially attributed to gemfibrozil inhibiting the CYP2C8-mediated metabolism of this compound, recent preclinical evidence suggests a more complex pharmacodynamic interaction. Co-administration can lead to a significant, more than two-fold, increase in gemfibrozil concentration within muscle and skin tissues without a corresponding increase in blood plasma. This localized accumulation in muscle tissue is believed to be a key contributor to the heightened risk of rhabdomyolysis [6].
Q3: If this compound was so potent, could it be re-developed with stricter risk management? Theoretically, yes, but it is highly improbable. The existence of multiple alternative statins with proven long-term safety and efficacy for reducing cardiovascular events makes the significant investment and risk associated with re-developing this compound impractical from both a regulatory and commercial perspective [3].
The following table summarizes the key findings from a published case report [1]:
| Feature | Presentation in a 72-year-old male case |
|---|---|
| Medication Regimen | Cerivastatin 0.3 mg/day + Gemfibrozil 600 mg (twice daily) for 7 days |
| Key Symptoms | - Worsening generalized weakness over 7 days
For troubleshooting and risk assessment in drug development, consider these critical mechanisms and risk factors highlighted in the literature:
The following diagram illustrates the key pharmacokinetic interaction pathway between this compound and gemfibrozil, which is central to understanding the rhabdomyolysis risk.
Here are answers to specific technical questions your team might encounter:
Q: What are the critical laboratory parameters to monitor in a pre-clinical or clinical study investigating statin safety? A: The most sensitive marker for skeletal muscle injury is serum creatine kinase (CK). In a confirmed case, levels can be profoundly elevated (exceeding 10,000 U/L, and in severe cases, over 100,000 U/L) [1] [5]. Urine myoglobin is also a key confirmatory test. Monitoring liver enzymes (ALT, AST) is crucial, as hepatic transaminase elevation often co-occurs [1].
Q: Besides gemfibrozil, what other drug classes should be considered high-risk for interaction with statins in development? A: Key risk factors from pharmacovigilance data include [4]:
Q: How can genetic data be integrated into a risk assessment plan for a drug like this compound? A: A case-control study identified SLCO1B1 c.521T>C (rs4149056) as a key genetic risk factor. Carriers of the C allele had a nearly two-fold increased risk of rhabdomyolysis. Consider genotyping for this variant in clinical trials for drugs with significant OATP1B1-mediated clearance to identify susceptible individuals [3].
Cerivastatin's efficacy was analyzed in a 2020 Cochrane systematic review of 50 trials [1]. The data below shows its dose-dependent effects and a cross-trial comparison of its potency relative to other statins.
Table 1: this compound Dose-Dependent Efficacy (Over 3-12 weeks) [1]
| This compound Daily Dose | Reduction in LDL-C | Reduction in Total Cholesterol | Reduction in Triglycerides | Increase in HDL-C |
|---|---|---|---|---|
| 0.025 mg | 11.0% | 8.0% | 9.0% | ~5% (overall) |
| 0.8 mg | 40.8% | 28.8% | 21.4% | ~5% (overall) |
Table 2: Relative Potency of this compound in Reducing LDL-C [1] This table shows how much more potent this compound is compared to other statins, based on an informal comparison of log dose-response data.
| Comparator Statin | Relative Potency of this compound |
|---|---|
| Fluvastatin | ~250-fold more potent |
| Atorvastatin | ~20-fold more potent |
| Rosuvastatin | ~5.5-fold more potent |
Clinical trial subanalyses indicated that women and elderly patients showed the greatest lipid-lowering response to this compound [2]. In a long-term study of patients with primary hypercholesterolemia, this compound was directly compared to simvastatin in a forced titration design [3]:
Another large study in over 1,000 hypercholesterolemic patients found that This compound 0.4 mg was comparable to pravastatin 20 mg in reducing LDL-C (32.7% vs. 32.0%), while This compound 0.8 mg provided a significantly greater reduction (38.8%) [4].
The data in the comparison guides comes from rigorous clinical trial designs. Here are the methodologies for two pivotal types of studies cited.
1. Protocol: Long-term Comparative Efficacy and Safety Trial This design was used to compare this compound with simvastatin over an extended period [3].
2. Protocol: Short-term Dose-Response Efficacy Trial This design was common among the 50 trials analyzed in the Cochrane review to establish dose-related effects [1].
This compound works primarily in the liver by competitively inhibiting the enzyme HMG-CoA reductase [1] [5]. This enzyme catalyzes the conversion of HMG-CoA to mevalonate, an early and rate-limiting step in the cholesterol biosynthesis pathway [1]. By inhibiting this process, this compound depletes intracellular cholesterol, leading to the upregulation of LDL receptors on hepatocytes and increased clearance of LDL cholesterol from the bloodstream [5].
The following diagram illustrates the cholesterol synthesis pathway and the specific step inhibited by this compound.
Research also indicates that by inhibiting the mevalonate pathway, this compound blocks the synthesis of key isoprenoid intermediates, farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP) [6] [7]. These molecules are crucial for the membrane localization and function of small GTP-binding proteins like Ras and Rho. The inhibition of these proteins is believed to be responsible for the observed "pleiotropic" or non-lipid-related effects of statins, which have been investigated in areas such as cancer cell invasiveness [6] [7].
It is critical to note that This compound was voluntarily withdrawn from the U.S. and worldwide market in 2001 [1] [5]. The withdrawal was due to a higher than acceptable incidence of rhabdomyolysis, a serious condition involving skeletal muscle breakdown that can lead to renal failure and death, particularly when this compound was used in combination with gemfibrozil [1] [5].
The clinical trials summarized in this guide, while demonstrating efficacy, were primarily short-term (up to 12 weeks for most dose-finding studies, though some lasted up to 2 years) and were not designed to provide a comprehensive estimate of the incidence of this rare but serious harm [1] [8].
| Trial Description | Dosage | LDL-C Reduction | NCEP Goal Achievement Rate | Other Lipid Changes |
|---|---|---|---|---|
| Pivotal Placebo-Controlled Trial [1] | 0.4 mg | -35.6% | 73% of patients | TC: -25.0%; TG: -17.7%; HDL-C: +7.9% |
| 0.8 mg | -41.8% | 84% of patients [2] [1] | TC: -29.9%; TG: -22.9%; HDL-C: +8.7% [1] | |
| Long-Term Titration Study (vs. Simvastatin) [3] | 0.05-0.3 mg | -28.4% to -32.8% | ~90% "Response Rate" (>15% LDL-C drop) [3] | HDL-C: +8.6% to +8.8% [3] |
| Int'l Multicentre Trial (vs. Simvastatin) [4] | 0.025 mg | -12.5% | Not Reported | HDL-C: Not Significantly Increased |
| 0.05 mg | -18.8% | Not Reported | HDL-C: Not Significantly Increased | |
| 0.1 mg | -24.4% | Not Reported | HDL-C: Significantly Increased | |
| 0.2 mg | -30.6% | Not Reported | HDL-C: Significantly Increased | |
| Simvastatin (for comparison) | 20 mg [4] / 5-40 mg [3] | -35.0% to -40.3% [4] [3] | Not Reported in these trials | HDL-C: +11.0% to +12.1% [3] |
The data in the tables comes from rigorous clinical trials designed to meet high scientific and regulatory standards.
This compound belongs to the statin class and works by inhibiting a key enzyme in cholesterol synthesis. The following diagram illustrates its mechanism and the resulting lipid changes.
Despite its demonstrated efficacy, this compound was voluntarily withdrawn from the global market in 2001. Post-marketing reports revealed an increased risk of serious rhabdomyolysis, a severe muscle injury, particularly when used in combination with gemfibrozil [2] [5]. The drug's status is currently "Withdrawn" [6].
The data presented here is for historical and research purposes. The field of lipid management continues to evolve with novel therapies under active investigation [7].
The following table summarizes the key pleiotropic effects of cerivastatin in comparison to other statins, based on experimental data.
| Effect Type | This compound Findings | Other Statins (Findings & Comparison) | Experimental Model (Duration) |
|---|---|---|---|
| Vascular Anti-Proliferation & Migration | Significant inhibition of human arterial smooth muscle cell (haSMC) proliferation and migration in transfilter cocultures (IC₅₀: 0.04-0.06 μM) [1]. | Simvastatin, lovastatin, atorvastatin required 10-30x higher concentrations for similar effects [1]. Pravastatin showed no significant change in carotid media intensity [2]. | In vitro transfilter coculture of haSMCs and human arterial endothelial cells (14 days) [1]. |
| Reduction of Arterial Stiffness | Significantly decreased carotid arterial media intensity (IB value) and arterial stiffness (stiffness beta) [2]. | Pravastatin showed no significant change in these parameters over the same period [2]. | Clinical trial in patients with hyperlipidemia (6 months) [2]. |
| Anti-Cancer / Anti-Invasiveness | Inhibited proliferation and invasion of aggressive breast cancer cells (MDA-MB-231); induced cell cycle arrest, disorganized actin fibers, inactivated NF-κB, and decreased protease expression [3] [4]. | Effect was considerably lower on poorly invasive breast cancer cells (MCF-7), highlighting specificity [3]. General anti-invasive properties are more pronounced with lipophilic statins [4]. | In vitro studies on human breast cancer cell lines [3] [4]. |
| Anti-Angiogenesis | Increased thrombospondin-2 (TSP-2) gene expression, a potent angiogenesis inhibitor, and reduced intratumoral angiogenesis in vivo [4]. | Specific comparative data for other statins not available in searched results, but effect is linked to inhibition of protein prenylation [4]. | Nude mouse model with subcutaneous xenograft of human breast cancer cells (2 weeks) [4]. |
The potent pleiotropic effects of this compound are rooted in its mechanism of action within cells.
Figure 1: Molecular Mechanism of this compound's Pleiotropic Effects. This compound inhibits HMG-CoA reductase, blocking the synthesis of mevalonate and subsequent isoprenoid intermediates (FPP and GGPP). This prevents the prenylation and membrane localization of small GTP-binding proteins like Ras and RhoA, thereby disrupting downstream signaling pathways that drive cell proliferation, migration, and other cellular functions.
To help understand the evidence base, here are the methodologies from key studies.
1. Transfilter Coculture Assay for Anti-Proliferative/Migratory Effects [1]
2. Analysis of Anti-Cancer Mechanisms in Aggressive Breast Cancer Cells [4]
A major reason for this compound's potent pleiotropic effects is its exceptional pharmacological strength. A comprehensive meta-analysis showed it was far more potent than other statins for lipid-lowering, which likely extends to its pleiotropic effects [5]:
This high potency is due to its picomolar affinity for the HMG-CoA reductase enzyme, with a Ki value of 1.1 nM, significantly lower than older statins [6].
Despite its potency, this compound was voluntarily withdrawn from the market worldwide in 2001 due to an increased risk of fatal rhabdomyolysis, a severe muscle breakdown condition [5] [7]. This tragedy highlights a critical challenge in drug development: maximizing therapeutic benefits while minimizing off-target and dose-related toxicities.
For researchers, this compound remains a powerful tool for understanding the pleiotropic potential of HMG-CoA reductase inhibition. Its profile suggests that high lipophilicity (aiding cellular uptake) and high potency are key properties for achieving strong pleiotropic effects.
Statins (hydroxymethylglutaryl-CoA reductase inhibitors) represent a cornerstone in the management of hypercholesterolemia and prevention of cardiovascular disease. Since the approval of the first statin (lovastatin) in 1987, this drug class has been widely prescribed, with current estimates suggesting approximately 25% of the world population over 65 years uses statins for primary or secondary cardiovascular prevention. While generally safe and effective, statins are associated with a spectrum of muscle-related adverse effects, ranging from mild myalgia to the rare but potentially fatal rhabdomyolysis - a condition characterized by rapid skeletal muscle necrosis leading to the release of intracellular contents into the bloodstream.
The mechanistic basis for statin-induced myotoxicity involves multiple interconnected pathways. By inhibiting HMG-CoA reductase, statins not only reduce cholesterol synthesis but also decrease the production of essential intermediates in the mevalonate pathway, including ubiquinone (Coenzyme Q10), geranylgeranyl pyrophosphate (GGPP), and farnesyl pyrophosphate (FPP). These intermediates play critical roles in mitochondrial function and protein prenylation, and their depletion may lead to muscle cell dysfunction and damage. Additionally, genetic factors involving specific myopathic genes (DYSF, DES, PLEC, CAPN3, SCN4A, TNNT1, SDHA, MYH7, and PYGM) may influence individual susceptibility to statin-induced rhabdomyolysis.
Cerivastatin's Market Withdrawal: this compound was voluntarily withdrawn from global markets in 2001 due to disproportionate reports of fatal rhabdomyolysis, with mortality rates reported to be 16-86 times higher than with other statins. In approximately one-third of fatal cases, this compound had been co-administered with gemfibrozil, highlighting a dangerous interaction profile [1] [2] [3].
Incidence Rate Comparisons: A comprehensive retrospective cohort study analyzing 473,343 lipid-lowering drug users found the incidence of hospitalized rhabdomyolysis to be 0.9 per 10,000 person-years for statin monotherapy. This compound monotherapy demonstrated an incidence of 6.12 per 10,000 person-years, substantially higher than other statins like atorvastatin (0.50), pravastatin (0.43), simvastatin (0.65), and fluvastatin (0.00) [4].
Modern Pharmacovigilance Comparisons: While direct contemporary comparisons are limited due to this compound's withdrawal, recent analyses of the FDA Adverse Event Reporting System (FAERS) and WHO's VigiBase provide valuable insights into relative risks among currently available statins. A 2023 study analyzing 10,657 rhabdomyolysis reports found simvastatin carried the highest risk among current statins with a reporting odds ratio (ROR) of 2.20 compared to other statins [5]. Additional 2025 research confirmed simvastatin's elevated risk profile and identified demographic factors such as male gender and age over 74 years as significant risk amplifiers [6] [7].
Table 1: Comparative Rhabdomyolysis Risk Among Statins
| Statin | Market Status | Relative Rhabdomyolysis Risk | Key Risk Factors | Incidence per 10,000 Person-Years (Monotherapy) |
|---|---|---|---|---|
| This compound | Withdrawn (2001) | 16-86x higher than other statins | Gemfibrozil interaction, high doses | 6.12 |
| Simvastatin | Available | 2.20x higher than other statins [5] | High doses, CYP3A4 inhibitors, male gender | 0.65 |
| Atorvastatin | Available | Moderate | CYP3A4 inhibitors | 0.50 |
| Pravastatin | Available | Lower relative risk | Few significant interactions | 0.43 |
| Rosuvastatin | Available | Moderate | High doses, certain combinations | 0.012% (clinical trials) [8] |
| Fluvastatin | Available | Lower relative risk | Few significant interactions | 0.00 [4] |
| Lovastatin | Available | Moderate | CYP3A4 inhibitors | 0.0038% [8] |
Table 2: Drug Interactions Increasing Rhabdomyolysis Risk with Statins
| Interacting Drug | Affected Statins | Mechanism | Risk Increase |
|---|---|---|---|
| Gemfibrozil | This compound (primarily), others | Inhibition of CYP2C8 & OATP transporters [3] | 5-fold increase in this compound exposure |
| Cyclosporine A | Most statins | Inhibition of OATP1B1 & CYP3A4 | 2.5-5.0 fold increase in statin exposure [3] |
| CYP3A4 inhibitors (clarithromycin, itraconazole) | Simvastatin, atorvastatin, lovastatin | Reduced metabolism | Significant risk elevation [6] |
| Furosemide | Multiple statins | Impaired muscle function & delayed statin metabolism [6] [7] | Reported in pharmacovigilance studies |
| Daptomycin | Rosuvastatin, simvastatin, atorvastatin | Unknown synergistic myotoxicity | ROR 68-124 [6] |
The interaction between This compound and gemfibrozil represents one of the most clinically significant and dangerous drug interactions in the statin class, contributing substantially to this compound's market withdrawal. This interaction involves multiple mechanistic components:
Metabolic Inhibition: Gemfibrozil glucuronide (GEM-glu), a major metabolite of gemfibrozil, acts as a mechanism-based inhibitor of CYP2C8, irreversibly inhibiting this primary metabolic pathway for this compound [3].
Transport Inhibition: Both gemfibrozil and its glucuronide metabolite inhibit hepatic uptake transporters OATP1B1 and OATP1B3, reducing hepatic clearance of this compound [3].
Tissue Distribution Alterations: Preclinical studies in rats demonstrate that this compound co-administration increases gemfibrozil concentrations in skin and muscle tissues by more than two-fold without increasing systemic exposure, suggesting altered tissue distribution may contribute to the enhanced myotoxicity [1].
Physiologically based pharmacokinetic (PBPK) modeling has been employed to quantitatively analyze this complex interaction, revealing that gemfibrozil co-administration increases both the AUC (area under the curve) and elimination half-life of this compound, distinguishing it from other interactions like cyclosporine A which primarily increase AUC without significantly affecting half-life [3].
Simvastatin Interactions: Simvastatin demonstrates heightened susceptibility to interactions with CYP3A4 inhibitors including clarithromycin, itraconazole, and cyclosporine. Pharmacovigilance studies have also identified previously unrecognized interactions with medications like furosemide, allopurinol, clopidogrel, and pantoprazole which may elevate rhabdomyolysis risk through combined effects on muscle function and statin metabolism [6] [7].
Genetic Susceptibility: Polymorphisms in genes encoding drug transporters (particularly OATP1B1) and metabolic enzymes can significantly alter individual susceptibility to statin-induced myotoxicity. Patients with reduced-function OATP1B1 alleles exhibit higher systemic exposure to statins like simvastatin, corresponding to increased myopathy risk [2].
Table 3: Experimental Approaches for Studying Statin-Induced Rhabdomyolysis
| Methodology | Application | Key Endpoints | Relevance to Mechanism |
|---|---|---|---|
| In vitro myotube cultures (C2C12, L6, primary human myotubes) | Screening statin myotoxicity | Cell viability, apoptosis, mitochondrial function | Direct assessment of muscle cell effects |
| Animal models (rat studies) | Confirming in vitro findings, interaction studies | Plasma CK & myoglobin levels, tissue drug concentrations | Whole-organism metabolism & distribution |
| Transcriptomic analysis | Identifying genetic susceptibilities | Gene expression patterns in muscle cells | Myopathic gene regulation (DYSF, DES, etc.) |
| PBPK modeling | Predicting complex drug interactions | Blood & tissue concentration-time profiles | Quantitative DDI prediction |
Data Sources: The FDA Adverse Event Reporting System (FAERS) and WHO's VigiBase serve as primary sources for post-marketing surveillance data, enabling detection of rare adverse events through disproportionality analysis measures such as Reporting Odds Ratios (ROR) and Information Component (IC) metrics [6] [5].
Methodological Considerations: When analyzing spontaneous reporting databases, careful attention must be paid to confounding factors including age, gender, comedications, and underlying conditions. Statistical signals require clinical validation to establish causal relationships [6] [5] [1].
The following diagram illustrates the complex mechanisms involved in statin-induced rhabdomyolysis, particularly highlighting the this compound-gemfibrozil interaction:
Diagram 1: Mechanisms of statin-induced rhabdomyolysis highlighting the this compound-gemfibrozil interaction pathway and muscle cell toxicity mechanisms.